Product packaging for IronSULFUR CLUSTER(Cat. No.:CAS No. 123921-02-8)

IronSULFUR CLUSTER

Cat. No.: B057374
CAS No.: 123921-02-8
M. Wt: 355.7 g/mol
InChI Key: PTTXNOSMDBWCQD-UHFFFAOYSA-J
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Description

Ubiquity and Essentiality of Iron-Sulfur Clusters

Iron-sulfur clusters are fundamental to life, with proteins containing these cofactors being one of the largest and most diverse families in nature. nih.gov Their presence in archaea, bacteria, and eukaryotes underscores their ancient origins, with evidence suggesting they may have formed spontaneously in the iron and sulfur-rich, oxygen-free environment of early Earth. pasteur.fr The essentiality of Fe-S clusters is highlighted by their involvement in numerous indispensable cellular functions. frontiersin.org In eukaryotes, the biogenesis of these clusters is a complex process, primarily initiated within the mitochondria, which underscores their critical importance to cellular viability. nih.govnih.gov

The most common forms of these clusters are the rhombic [2Fe-2S] and the cubane (B1203433) [4Fe-4S] structures. mdpi.com These clusters are typically coordinated within proteins by the thiol groups of cysteine residues, although other amino acids like histidine and aspartic acid can also be involved. oup.com This coordination is crucial for their function and stability within the cellular environment.

Diverse Biological Functions of Iron-Sulfur Clusters

The remarkable versatility of iron-sulfur clusters allows them to participate in a wide range of biological processes. Their functions are dictated by their unique electronic properties, which can be finely tuned by the surrounding protein environment.

Key Biological Roles of Iron-Sulfur Clusters:

FunctionDescriptionExamples of Involved Proteins/Pathways
Electron Transfer Fe-S clusters can readily accept and donate electrons, facilitating redox reactions. This is a cornerstone of major energy-generating pathways.Mitochondrial respiratory chain (Complex I, II, and III), Photosynthesis (Ferredoxins), Nitrogen fixation. oup.comwikipedia.org
Enzyme Catalysis They can act as Lewis acids or facilitate the generation of radicals to initiate a variety of enzymatic reactions.Aconitase, Radical SAM enzymes, Biotin (B1667282) synthase, Lipoic acid synthase. oup.comwikipedia.org
Sensors of Cellular Environment Fe-S clusters are sensitive to cellular conditions, particularly the levels of molecules like oxygen and nitric oxide, allowing them to act as regulatory switches. mdpi.comoup.comIron Regulatory Protein 1 (IRP1)/cytosolic Aconitase.
Structural Roles In some proteins, Fe-S clusters contribute to the overall structure and stability of the protein rather than participating directly in catalysis or electron transfer.Endonuclease III, MutY. wikipedia.org
Sulfur Donation In certain biosynthetic pathways, the cluster itself can be sacrificed to provide a sulfur atom for the synthesis of other essential molecules.Biotin and lipoic acid biosynthesis. frontiersin.org

The ability of Fe-S clusters to cycle between different oxidation states is fundamental to their function in electron transport chains, such as those in mitochondria and chloroplasts. wikipedia.org They are also integral to DNA replication and repair processes, with Fe-S clusters found in various enzymes like DNA helicases and glycosylases. mdpi.comfrontiersin.org

Historical Perspectives on Iron-Sulfur Cluster Research

The journey to understanding the significance of iron-sulfur clusters began in the mid-20th century. A pivotal moment came in 1960 with the detection of a novel signal in the electron paramagnetic resonance (EPR) spectra of mitochondrial preparations, which was distinct from other known metalloproteins. oup.commit.edu This marked the first observation of what would later be identified as an iron-sulfur protein.

Two years later, in 1962 , the isolation of ferredoxin from Clostridium pasteurianum provided the first purified example of a protein containing a non-heme iron center involved in low-potential electron transport. oup.com Subsequent research, particularly the use of X-ray crystallography, was instrumental in elucidating the structures of these clusters. A landmark achievement was the determination of the cuboidal [4Fe-4S] cluster structure in 1972 . mit.edu

The field has since expanded exponentially, with ongoing research continuing to uncover new iron-sulfur proteins and their diverse functions. researchgate.net The development of sophisticated spectroscopic techniques and genetic approaches has been crucial in characterizing the intricate biosynthesis pathways—the ISC, SUF, and NIF systems—that assemble and insert these vital cofactors into proteins. wikipedia.orgspringernature.com Early hypotheses suggested that these biosynthetic machineries evolved in response to the rise of oxygen in Earth's atmosphere, which destabilized spontaneously formed Fe-S clusters. pasteur.fr However, more recent research indicates a much earlier origin, with evidence for ancestral biogenesis systems dating back to the Last Universal Common Ancestor (LUCA), well before the Great Oxidation Event. pasteur.fr

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe4H4S4-4 B057374 IronSULFUR CLUSTER CAS No. 123921-02-8

Properties

CAS No.

123921-02-8

Molecular Formula

Fe4H4S4-4

Molecular Weight

355.7 g/mol

IUPAC Name

iron;sulfanide

InChI

InChI=1S/4Fe.4H2S/h;;;;4*1H2/p-4

InChI Key

PTTXNOSMDBWCQD-UHFFFAOYSA-J

SMILES

[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe]

Canonical SMILES

[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe]

Synonyms

altro-2-Octulose, 1,4,8-trideoxy-6,7-O-(1-methylethylidene)-5-O-(phenylmethyl)-, dimethyl acetal

Origin of Product

United States

Structural Biology and Classification of Iron Sulfur Clusters

Fundamental Structural Motifs in Iron-Sulfur Proteins

Iron-sulfur clusters exhibit a variety of structural arrangements, with the most common being the rhombic [2Fe-2S] and cubane (B1203433) [4Fe-4S] types. nih.govresearchgate.netresearchgate.net More complex and varied structures are also found in nature, highlighting the adaptability of these cofactors. nih.gov

Rhombic [2Fe-2S] Clusters

The rhombic [2Fe-2S] cluster is one of the simplest and most common forms of iron-sulfur clusters. researchgate.netnih.gov It consists of two iron ions bridged by two sulfide (B99878) ions, creating a planar rhomboid shape. nih.govebi.ac.uk In their most frequent configuration within proteins, the iron ions are tetrahedrally coordinated by the sulfhydryl groups of four cysteine residues. nih.govcdnsciencepub.com These clusters typically participate in one-electron transfer processes, cycling between an oxidized state with two ferric ions (Fe³⁺) and a reduced state with one ferric and one ferrous (Fe²⁺) ion. researchgate.netnih.gov

A notable variation is the Rieske-type [2Fe-2S] cluster, where one iron atom is coordinated by two cysteine residues and the other by two histidine residues. ebi.ac.ukbirzeit.edu This distinct ligation is found in proteins such as those in the cytochrome bc1 and b6f complexes of mitochondrial and photosynthetic electron transport chains, respectively. ebi.ac.ukwikipedia.org

Cubane [4Fe-4S] Clusters

The cubane [4Fe-4S] cluster is another widely observed motif, characterized by a cube-like structure with four iron and four sulfide ions at alternating vertices. utoronto.caebi.ac.ukwikipedia.org This arrangement can be visualized as two interlinked [2Fe-2S] units. utoronto.ca Each iron atom is typically coordinated by three sulfide ions within the cluster and one external ligand, most commonly a cysteine residue from the protein, resulting in a tetrahedral geometry for each iron center. ebi.ac.ukwikipedia.org

These clusters are known for their role in electron transfer and can exist in multiple oxidation states. utoronto.camsu.ru Low-potential [4Fe-4S] clusters typically cycle between the [4Fe-4S]²⁺ (2 Fe³⁺, 2 Fe²⁺) and [4Fe-4S]¹⁺ (1 Fe³⁺, 3 Fe²⁺) states. High-potential iron-sulfur proteins (HiPIPs) utilize the [4Fe-4S]²⁺ and [4Fe-4S]³⁺ (3 Fe³⁺, 1 Fe²⁺) redox couple. utoronto.camsu.ru The electrons in these clusters are often delocalized over the iron atoms. utoronto.ca The formation of [4Fe-4S] clusters can occur through the reductive coupling of two [2Fe-2S] clusters. nih.gov

[3Fe-4S] Clusters

The [3Fe-4S] cluster has a structure that can be envisioned as a cubane [4Fe-4S] cluster with one iron atom removed, resulting in a "cuboidal" geometry. researchgate.netutoronto.cafrontiersin.org In this arrangement, three iron ions are bridged by four sulfide ions. birzeit.edu Three of the sulfide ions bridge two iron ions each, while the fourth sulfide can bridge all three. birzeit.edu These clusters are typically coordinated to the protein by three cysteine residues. frontiersin.org

[3Fe-4S] clusters are found exclusively in bacteria and can be formed by the oxidative damage of a [4Fe-4S] cluster. frontiersin.org In some proteins, like aconitase, there is a reversible interconversion between [3Fe-4S] and [4Fe-4S] clusters, which is achieved by the removal or insertion of a single iron ion. birzeit.edunih.gov

[4Fe-3S] Clusters

A less common but structurally significant cluster is the [4Fe-3S] cluster. One notable example is found in the oxygen-tolerant membrane-bound [NiFe]-hydrogenase, where it is coordinated by an unprecedented six cysteine residues. nih.govpnas.org This unique coordination contributes to the enzyme's ability to function in the presence of oxygen. nih.gov The structure of this cluster can undergo redox-dependent transformations. researchgate.net In some synthetic models, a [4Fe-3S] cluster has been created with a planar three-coordinate iron center ligated only by three sulfide ligands. nih.gov

Other Complex Iron-Sulfur Cluster Structures

Beyond the more common motifs, nature employs a variety of more complex iron-sulfur clusters.

[1Fe-0S] : The simplest form, found in proteins like rubredoxin, consists of a single iron ion coordinated by the sulfur atoms of four cysteine residues, with no inorganic sulfide ions. nih.govbirzeit.edumsu.ru

[8Fe-7S] P-cluster : Found in nitrogenase, this complex cluster is essentially a double cubane with a shared sulfur vertex. nih.govwikipedia.orgnih.gov It acts as an electron shuttle during the process of nitrogen fixation. nih.gov

Protein Ligation and Coordination Chemistry of Iron-Sulfur Clusters

The function and stability of iron-sulfur clusters are critically dependent on their coordination within the protein structure. The most common ligand is the thiolate side chain of cysteine residues. nih.govnih.gov The iron atoms in most clusters adopt a tetrahedral coordination geometry. nih.govwikipedia.org

While cysteine is the predominant ligand, other amino acids can also coordinate to the iron atoms, influencing the cluster's properties and function. nih.gov These alternative ligands include:

Histidine : As seen in Rieske [2Fe-2S] clusters, where two histidines coordinate one of the iron atoms. nih.govcuvillier.de

Arginine, Lysine, and Serine : These have also been observed as ligands in some iron-sulfur proteins. nih.govnih.gov

Aspartate : In some cases, an aspartate residue can play a role in cluster ligation. frontiersin.org

Non-amino acid ligands : Water or other small molecules can also act as ligands, particularly at the active sites of enzymes like aconitase. nih.govnih.gov

The protein environment, including the specific ligands and their geometry, plays a crucial role in tuning the redox potential of the iron-sulfur cluster. utoronto.ca This allows clusters of the same fundamental structure to have a wide range of electrochemical properties tailored to their specific biological function. utoronto.ca For instance, different [4Fe-4S] proteins can exhibit redox potentials ranging from -0.4 V to +0.35 V. utoronto.ca The ligation can also mediate proton-coupled electron transfer and play a role in cluster transfer and sensing. cuvillier.de In some O₂-tolerant hydrogenases, a deprotonated amide nitrogen from the polypeptide backbone can even coordinate to the [4Fe-3S] cluster, stabilizing it in a superoxidized state. nih.gov

Cysteine Thiolate Coordination

The most prevalent mode of coordinating iron-sulfur clusters within proteins is through the thiolate side chains of cysteine residues. nih.govchemistrylearner.comwikipedia.org In fact, virtually all iron-sulfur clusters are anchored to their host protein by at least one cysteine ligand. nih.govchemistrylearner.com The deprotonated thiol group of cysteine is essential for this role, providing a strong bond to the iron centers. fishersci.co.uk

In many common Fe-S proteins, such as ferredoxins, the iron centers are exclusively coordinated by cysteine thiolates. nih.govwikipedia.org For instance, simple [1Fe-0S] clusters, like those in rubredoxins, feature a single iron ion tetrahedrally coordinated by four cysteine residues. nih.govchemistrylearner.com The ubiquitous [2Fe-2S] clusters are typically ligated by four cysteines, as seen in plant-type ferredoxins. nih.gov Similarly, the catalytic [4Fe-4S] clusters of radical S-adenosyl-L-methionine (SAM) enzymes are often anchored by a conserved motif of three cysteines. nih.govchemistrylearner.com The fourth coordination site on one of the iron atoms is occupied by the SAM molecule itself, facilitating catalysis. nih.gov

The coordination by cysteine residues is not random. In many ferredoxins containing a [4Fe-4S] cluster, a conserved heptapeptide (B1575542) sequence of Cys-X-X-Cys-X-X-Cys provides three of the coordinating ligands. fishersci.co.uk This specific binding motif is found in a significant portion of iron-sulfur proteins. fishersci.co.uk The spontaneous formation of cysteine-coordinated Fe-S clusters under conditions mimicking the early Earth suggests this was likely the primordial method of cluster ligation. nih.gov

Non-Cysteinyl Ligation (e.g., Histidine, Aspartic Acid)

While cysteine is the dominant ligand, the functional diversity of iron-sulfur proteins is greatly expanded by the incorporation of non-cysteinyl ligands. nih.govchemistrylearner.com The substitution of a negatively charged cysteinyl thiolate with a neutral or differently charged ligand, such as the imidazole (B134444) ring of histidine or the carboxylate group of aspartic acid, can significantly alter the properties of the Fe-S cluster. nih.govnih.gov

Histidine Ligation: Histidine coordination is a well-documented variation. nih.govnih.govdsmz.denih.gov A prime example is the [2Fe-2S] Rieske cluster, where one iron ion is coordinated by two cysteines, while the other is uniquely ligated by the Nδ atoms of two histidine residues. nih.govnih.govnih.gov This (Cys)₂(His)₂ coordination is found in the Rieske subunits of cytochrome bc₁ and cytochrome b₆f complexes, which are crucial components of respiratory and photosynthetic electron transport chains. nih.govchemistrylearner.com Another notable example is the [2Fe-2S] cluster in NEET family proteins, such as mitoNEET, which features an unusual 3-Cys, 1-His ligation. chemistrylearner.comnih.govnih.gov The introduction of a neutral histidine ligand in place of a negatively charged cysteine typically raises the reduction potential of the cluster, fine-tuning its electron transfer capabilities. nih.govnih.gov The protonation state of the coordinated histidine can further modulate this potential. nih.gov

Aspartic Acid Ligation: Coordination by aspartic acid is another important form of non-cysteinyl ligation. chemistrylearner.com For example, the [4Fe-4S] cluster in the scaffold protein IscU from some organisms can be ligated by three cysteines and one aspartic acid. chemistrylearner.com The transcriptional repressor NsrR from Streptomyces coelicolor contains a [4Fe-4S] cluster coordinated by three cysteines from one subunit of a dimer and an aspartic acid from the other. easychem.org In the enzyme aconitase, a [4Fe-4S] cluster is coordinated by three cysteines, leaving one iron atom available to bind either a water molecule or the substrate. fishersci.ca This open coordination site is critical for the enzyme's catalytic activity as a Lewis acid. fishersci.ca

In some unique cases, a cluster can be coordinated by three different types of amino acid residues. The [2Fe-2S] cluster in RsrR from Streptomyces venezuelae is coordinated by two cysteines, one histidine, and one glutamic acid, showcasing the remarkable adaptability of these cofactors. nih.goveasychem.org

Structural Versatility and Adaptability of Iron-Sulfur Clusters

The structural versatility of iron-sulfur clusters is a key feature that allows them to participate in a vast range of biological functions far beyond simple electron transfer. dsmz.denih.govfishersci.ie This adaptability arises from several factors, including the ability to exist in different cluster types (e.g., [2Fe-2S], [4Fe-4S]), the variable oxidation states of the iron ions, and the diverse coordination environments provided by the protein scaffold. fishersci.iefishersci.ca

The protein environment, particularly the choice of coordinating ligands, plays a crucial role in tuning the electrochemical properties of the cluster. nih.govnih.gov As discussed, substituting a cysteine with a histidine or aspartate ligand can significantly shift the cluster's reduction potential, adapting it for specific roles in electron transport chains or catalysis. nih.govnih.govnih.gov This ability to fine-tune redox properties is essential for processes like respiration and photosynthesis, where electrons must be passed along a series of acceptors with increasing potential. wikipedia.org

Furthermore, the structural framework of the protein can impose specific geometries on the Fe-S cluster, influencing its reactivity. fishersci.co.uk The flexibility of the protein scaffold allows for conformational changes that can be integral to the cluster's function. For instance, the scaffold protein IscU exhibits exceptional structural flexibility, which is necessary for its role in the sequential assembly of [2Fe-2S] and [4Fe-4S] clusters before they are transferred to their final protein destinations. nih.govchemistrylearner.com

In some enzymes, the Fe-S cluster has an open coordination site that is not permanently occupied by an amino acid residue. This is exemplified by aconitase, where one iron of the [4Fe-4S] cluster can directly bind to a substrate or a water molecule. fishersci.ca This structural feature is central to its catalytic mechanism, demonstrating how the adaptability of the cluster's coordination sphere enables substrate activation. nih.govfishersci.ca The ability of Fe-S clusters to be ligated by small molecules like S-adenosyl-L-methionine (SAM) in radical SAM enzymes further highlights their functional and structural adaptability. nih.govchemistrylearner.com This versatility has allowed iron-sulfur clusters to be incorporated as essential cofactors in proteins that regulate gene expression, repair DNA, and catalyze complex chemical reactions. fishersci.ie

Biochemical Roles and Mechanistic Insights of Iron Sulfur Clusters

Electron Transfer Mechanisms Involving Iron-Sulfur Clusters

A primary function of iron-sulfur clusters is to facilitate electron transfer in a multitude of metabolic pathways. oup.com The iron atoms within the cluster can reversibly cycle between ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states, allowing the cluster as a whole to accept and donate electrons. oup.com This capability is harnessed in both membrane-bound enzymatic systems, like the respiratory and photosynthetic electron transport chains, and by small, soluble electron carrier proteins. oup.com

In the mitochondria of eukaryotic cells, iron-sulfur clusters are indispensable for aerobic respiration, specifically within the electron transport chain (ETC). nih.govnih.gov They are crucial for the assembly, stability, and function of several of the ETC's protein complexes. msu.runih.gov

Complex I (NADH:ubiquinone oxidoreductase): This large multi-subunit enzyme contains multiple Fe-S clusters, including both [2Fe-2S] and [4Fe-4S] types. oup.comwikipedia.org These clusters form an electron transfer chain that funnels electrons from NADH to ubiquinone. oup.comresearchgate.net The precise arrangement and redox potentials of these clusters ensure a directional flow of electrons. oup.com

Complex II (Succinate dehydrogenase): This complex, which also participates in the citric acid cycle, contains three different iron-sulfur clusters: a [2Fe-2S] cluster, a [3Fe-4S] cluster, and a [4Fe-4S] cluster. oup.commdpi.com These clusters are essential for transferring electrons from succinate (B1194679) (via FADH₂) to ubiquinone. oup.comresearchgate.net

Complex III (Cytochrome bc₁ complex or Coenzyme Q – cytochrome c reductase): This complex features a specific type of [2Fe-2S] cluster known as the Rieske cluster. msu.ruwikipedia.org In the Rieske cluster, the iron atoms are coordinated by two cysteine and two histidine residues, unlike typical Fe-S clusters where all ligands are cysteines. msu.ru This unique coordination gives the Rieske protein a distinct and relatively high redox potential, enabling it to accept an electron from ubiquinol (B23937) and transfer it to cytochrome c₁. msu.ruoup.com

The Fe-S clusters within these complexes act as a wire, transporting electrons one at a time from electron carriers like NADH and FADH₂ to ubiquinone and subsequently to cytochrome c. oup.comresearchgate.net

Iron-sulfur clusters are central to the light-dependent reactions of photosynthesis, where they serve as critical electron carriers. wikipedia.orgfrontiersin.org They are found in key components of the photosynthetic electron transport chain in chloroplasts and cyanobacteria. wikipedia.orgpurdue.edu

Photosystem I (PSI): This photosystem contains three [4Fe-4S] clusters, designated Fₓ, Fₐ, and Fₑ. frontiersin.orgacs.org These clusters act as a series of low-potential electron acceptors. Following the light-induced excitation of the PSI reaction center (P700), electrons are passed through earlier acceptors to the Fₓ cluster and then sequentially to Fₐ and Fₑ. frontiersin.org From the terminal Fₑ cluster, electrons are transferred to the soluble electron carrier ferredoxin. frontiersin.org

Cytochrome b₆f Complex: Analogous to Complex III in mitochondria, the cytochrome b₆f complex contains a Rieske-type [2Fe-2S] cluster. wikipedia.orgfrontiersin.org This cluster accepts electrons from plastoquinol and transfers them to cytochrome f, playing a pivotal role in the electron transport chain that links Photosystem II and Photosystem I. frontiersin.org

Sensing and Regulation: Recent research has shown that an iron-sulfur cluster in the chloroplast sensor kinase (CSK) protein acts as a sensor for the redox state of the plastoquinone (B1678516) pool, which connects the two photosystems. purdue.edu By sensing the electron flow, the CSK protein helps regulate the expression of photosystem genes, thereby balancing the rates of light energy conversion between the two photosystems and protecting the plant from oxidative damage. purdue.edu

Beyond their role within large membrane-bound complexes, Fe-S clusters are the active centers of small, soluble proteins that act as mobile electron carriers. oup.com

Ferredoxins: These are small, iron-sulfur proteins that mediate electron transfer in a wide range of metabolic reactions. wikipedia.org Plant-type ferredoxins typically contain a single [2Fe-2S] cluster and are key players in photosynthesis, transferring electrons from Photosystem I to ferredoxin-NADP⁺ reductase, which then produces NADPH. frontiersin.org Bacterial-type ferredoxins often contain [4Fe-4S] clusters and operate at very low redox potentials. wikipedia.org These ferredoxins participate in diverse pathways, including nitrogen fixation and carbon dioxide assimilation. wikipedia.org

High Potential Iron Proteins (HiPIPs): This distinct family of [4Fe-4S] proteins functions in the anaerobic electron transport chains of some photosynthetic and non-photosynthetic bacteria. wikidoc.orgwikipedia.org Unlike ferredoxins that utilize the [Fe₄S₄]¹⁺/[Fe₄S₄]²⁺ redox couple, HiPIPs use the [Fe₄S₄]²⁺/[Fe₄S₄]³⁺ couple, which allows them to operate at a significantly higher redox potential. wikipedia.orgpnas.org HiPIPs serve as electron donors to the photosynthetic reaction center in certain purple sulfur bacteria. pnas.orgnih.gov

The electron-carrying function of an iron-sulfur cluster is defined by its midpoint reduction potential (Eₘ), which is the potential at which the oxidized and reduced forms of the cluster are present in equal amounts. Fe-S proteins span a remarkably wide range of redox potentials, from approximately -700 mV to +450 mV. wikipedia.orgnih.gov This range allows them to participate in the diverse electron transfer reactions required by the cell. wikipedia.org

The specific redox potential of a cluster is finely tuned by the surrounding protein environment. mdpi.com Factors influencing the potential include:

The type of cluster ([2Fe-2S], [4Fe-4S], etc.). acs.org

The amino acid ligands coordinating the cluster (e.g., cysteine vs. histidine). oup.com

The degree of solvent exposure.

Local electrostatic interactions, particularly hydrogen bonds between the protein backbone or side chains and the sulfur atoms of the cluster. mdpi.com

For example, the difference in redox couples between low-potential ferredoxins and high-potential HiPIPs, both of which contain a [4Fe-4S] cluster, is largely attributed to the extent of hydrogen bonding within the protein, which modifies the basicity of the coordinating cysteine ligands. wikipedia.orgmdpi.com

Iron-Sulfur Protein/ComplexCluster TypeTypical Redox Potential (mV)Biological Role
Bacterial Ferredoxins[4Fe-4S]-700 to -300Low-potential electron transfer (e.g., nitrogen fixation)
Photosystem I (Fₓ cluster)[4Fe-4S]~ -705Photosynthetic electron transport
Photosystem I (Fₐ/Fₑ clusters)[4Fe-4S]-590 to -530Photosynthetic electron transport
Plant Ferredoxins[2Fe-2S]~ -420Photosynthetic electron transport
Rieske Proteins (Mitochondria/Chloroplast)[2Fe-2S]+150 to +350Respiratory/Photosynthetic electron transport
High Potential Iron Proteins (HiPIPs)[4Fe-4S]+100 to +450Anaerobic electron transport

Soluble Electron Carriers (e.g., Ferredoxins, High Potential Iron Proteins (HiPIPs))

Catalytic Functions of Iron-Sulfur Clusters in Enzymatic Reactions

While renowned for electron transfer, iron-sulfur clusters also possess catalytic functions. They can act as Lewis acids or participate directly in bond-making and bond-breaking steps within an enzyme's active site. wikipedia.org

A vast and diverse superfamily of enzymes, known as radical SAM (RS) enzymes, utilizes a [4Fe-4S] cluster to catalyze some of the most challenging reactions in biology. nih.govwikipedia.org These enzymes are involved in cofactor biosynthesis, DNA repair, and the synthesis of antibiotics. wikipedia.org

The unifying mechanism involves a [4Fe-4S] cluster, typically coordinated by a three-cysteine motif (CxxxCxxC), which leaves one iron atom available to bind the substrate, S-adenosyl-L-methionine (SAM). researchgate.netannualreviews.org The process proceeds as follows:

Binding and Coordination: SAM binds to the unique, unligated iron atom of the [4Fe-4S] cluster via its amino and carboxylate groups. nih.govannualreviews.org

Reductive Cleavage: The [4Fe-4S] cluster, in its reduced [4Fe-4S]¹⁺ state, donates an electron to the bound SAM molecule. researchgate.netannualreviews.org

Radical Generation: This electron transfer induces the reductive cleavage of the S-C5' bond of SAM, generating methionine and a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). wikipedia.orgnih.gov

Substrate Activation: The 5'-dAdo• radical is a powerful oxidant that initiates the subsequent catalytic reaction by abstracting a hydrogen atom from a bound substrate, creating a substrate radical and enabling otherwise difficult chemical transformations. annualreviews.orgnih.gov

Some radical SAM enzymes contain additional, auxiliary iron-sulfur clusters that can play roles in sulfur donation or substrate binding. researchgate.netnih.gov The discovery of this radical-generating mechanism has revealed how nature harnesses the interplay between an ancient iron-sulfur cofactor and SAM to perform radical-based chemistry. nih.gov

Acid-Base Catalysis (e.g., Aconitase)

Aconitase is a prime example of an enzyme that utilizes an iron-sulfur cluster for non-redox catalysis. wikipedia.orgnih.govacs.org It catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate via a cis-aconitate intermediate in the tricarboxylic acid (TCA) cycle. nih.govacs.orgproteopedia.org The active site of aconitase contains a [4Fe-4S] cluster, where three iron atoms are coordinated by cysteine residues of the protein. acs.orgproteopedia.org The fourth iron atom (Feα) is uniquely coordinated by a water or hydroxyl group and is exposed to the solvent within the active site. nih.govacs.org

This labile iron atom, Feα, acts as a Lewis acid, binding to a carboxyl and a hydroxyl group of the citrate substrate. nih.gov This interaction facilitates the elimination of a water molecule (dehydration) to form the enzyme-bound intermediate, cis-aconitate. nih.govagi.org The subsequent rehydration of cis-aconitate is also catalyzed by the cluster, leading to the formation of isocitrate. nih.gov The enzyme can exist in an inactive form with a [3Fe-4S] cluster, which can be activated by the insertion of a ferrous ion to form the catalytic [4Fe-4S] cluster. wikipedia.orgnih.gov

Table 1: Aconitase Catalytic Mechanism

StepDescriptionRole of Iron-Sulfur Cluster
Substrate Binding Citrate enters the active site.The Feα of the [4Fe-4S] cluster binds to the C3 carboxyl and hydroxyl groups of citrate.
Dehydration A water molecule is removed from citrate.The Lewis acidic Feα facilitates the elimination of the hydroxyl group.
Intermediate Formation cis-Aconitate is formed as an enzyme-bound intermediate.The intermediate remains coordinated to the cluster.
Rehydration A water molecule is added to cis-aconitate.The cluster facilitates the stereospecific addition of a hydroxyl group.
Product Release Isocitrate is released from the active site.The enzyme returns to its initial state, ready for another catalytic cycle.

Nitrogen Fixation (e.g., Nitrogenase)

The nitrogenase enzyme complex carries out the biological reduction of atmospheric dinitrogen (N₂) to ammonia (B1221849) (NH₃), a process fundamental to the global nitrogen cycle. agi.org This complex consists of two component proteins: the Fe protein and the MoFe protein. agi.orgnih.gov Both proteins contain intricate iron-sulfur clusters that are essential for catalysis. agi.orgnih.gov

The Fe protein, a homodimer, contains a single [4Fe-4S] cluster that bridges its two subunits. agi.orgutoronto.ca It functions as the obligate electron donor to the MoFe protein in an ATP-dependent process. agi.orgnih.gov The binding of MgATP to the Fe protein induces a conformational change and lowers the redox potential of the [4Fe-4S] cluster, enabling electron transfer to the MoFe protein. utoronto.ca

The MoFe protein is a heterotetramer that houses two unique and complex iron-sulfur clusters: the P-cluster ([8Fe-7S]) and the FeMo-cofactor ([Mo-7Fe-9S-C-homocitrate]). agi.orgnih.gov The P-cluster acts as an electron transfer intermediary, shuttling electrons from the Fe protein's [4Fe-4S] cluster to the FeMo-cofactor. nih.govnih.govpnas.org The P-cluster can be viewed as two [4Fe-4S]-like clusters that are fused together. pnas.org It cycles through different oxidation states to facilitate the stepwise transfer of electrons. nih.gov A "deficit-spending" model suggests that the P-cluster first transfers an electron to the FeMo-cofactor and is then subsequently re-reduced by the Fe protein. nih.govnih.gov

The FeMo-cofactor is the active site where the reduction of N₂ occurs. agi.orgnih.gov The accumulation of multiple electrons and protons at the FeMo-cofactor is required to overcome the high activation energy of N₂ reduction. agi.orgpnas.org A proposed mechanism involves the accumulation of four reducing equivalents on the FeMo-cofactor to form a key E₄(4H) state, which contains two bridging hydrides. nih.govosti.gov The reductive elimination of H₂ from this state is thought to be coupled with N₂ binding and its subsequent reduction to ammonia. pnas.orgnih.govosti.gov

Sulfur Donation in Cofactor Biosynthesis (e.g., Biotin (B1667282), Lipoic Acid)

In the biosynthesis of certain cofactors, iron-sulfur clusters play a remarkable and sacrificial role as sulfur donors. wikipedia.orgasm.orgpnas.org This is exemplified by the actions of biotin synthase and lipoic acid synthase, both of which are members of the radical S-adenosylmethionine (SAM) superfamily. pnas.orgnih.gov

Biotin synthase catalyzes the final step in biotin synthesis: the insertion of a sulfur atom into dethiobiotin. asm.orgasm.org This enzyme contains two distinct iron-sulfur clusters: a [4Fe-4S] cluster and a [2Fe-2S] cluster. asm.orgnih.govresearchgate.net The [4Fe-4S] cluster is involved in the reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical, which initiates the reaction by abstracting a hydrogen atom from the substrate. nih.gov The [2Fe-2S] cluster serves as the sulfur donor for the formation of the thiophane ring of biotin. asm.orggenome.jp This process leads to the destruction of the [2Fe-2S] cluster, rendering the enzyme inactive after a single turnover. genome.jpresearchgate.net For catalysis to continue, the auxiliary cluster must be regenerated, a process that is thought to involve cellular iron-sulfur cluster assembly systems like the Isc or Suf machinery. asm.orggenome.jp Recent research has also identified a novel type of biotin synthase that utilizes a [4Fe-5S] cluster as the sulfur source, suggesting an alternative, non-destructive mechanism may exist. acs.org

Similarly, lipoic acid synthase (LipA) catalyzes the insertion of two sulfur atoms into an octanoyl precursor to form lipoic acid. pnas.orgnih.gov LipA also contains two [4Fe-4S] clusters. biorxiv.org One cluster is used for radical SAM chemistry, while the auxiliary [4Fe-4S] cluster is cannibalized to provide the two sulfur atoms required for the reaction. pnas.orgnih.govbiorxiv.org This self-sacrificial mechanism necessitates the regeneration of the auxiliary cluster for subsequent catalytic cycles. nih.gov

Regulatory and Sensing Functions of Iron-Sulfur Clusters

The inherent reactivity of iron-sulfur clusters with small molecules and their sensitivity to the cellular redox state make them ideal for sensory and regulatory roles.

Oxygen and Nitric Oxide Sensing

Several transcriptional regulators utilize iron-sulfur clusters to sense the levels of oxygen (O₂) and nitric oxide (NO). nih.govnih.govembopress.org The Fumarate and Nitrate (B79036) Reductase (FNR) protein of Escherichia coli is a global regulator that controls the switch between aerobic and anaerobic metabolism. nih.govresearchgate.net Under anaerobic conditions, FNR exists as a homodimer containing a [4Fe-4S]²⁺ cluster, which allows it to bind to DNA and regulate transcription. nih.govresearchgate.net In the presence of O₂, the [4Fe-4S]²⁺ cluster is converted, via a [3Fe-4S]¹⁺ intermediate, to a [2Fe-2S]²⁺ cluster. nih.govpnas.orgpnas.org This conversion triggers a significant conformational change that leads to the dissociation of the FNR dimer into monomers, which have a lower affinity for DNA, thereby altering gene expression. researchgate.net FNR can also sense NO, which reacts with the [4Fe-4S] cluster to form a dinitrosyl-iron complex, leading to inactivation. embopress.org

The SoxR protein is another transcriptional regulator that senses oxidative stress, particularly from superoxide-generating agents and nitric oxide. nih.govpnas.org SoxR contains a [2Fe-2S] cluster that acts as the redox sensor. nih.gov Oxidation of the [2Fe-2S]¹⁺ cluster to the [2Fe-2S]²⁺ state causes a conformational change in the protein that activates its transcriptional activity, even though its affinity for DNA is not significantly altered. nih.govpnas.orgresearchgate.net This activation leads to the expression of genes involved in combating oxidative damage. nih.gov

The Nitric Oxide-responsive Repressor (NsrR) is a dedicated NO sensor in many bacteria. nih.govacs.orgplos.org NsrR contains either a [4Fe-4S] or a [2Fe-2S] cluster that is essential for its DNA-binding activity. nih.govacs.orgplos.org Upon exposure to NO, the cluster is nitrosylated, forming dinitrosyl iron complexes. nih.govacs.org This modification leads to the dissociation of NsrR from its target DNA, derepressing the expression of genes involved in NO detoxification. nih.govplos.orgoup.com

Iron Homeostasis Sensing

In mammals, the regulation of cellular iron homeostasis is, in part, controlled by Iron Regulatory Proteins (IRPs). mdpi.comnih.gov IRP1 is a bifunctional protein that acts as either a cytosolic aconitase or an RNA-binding protein, depending on cellular iron status. mdpi.comresearchgate.netresearchgate.net This switch is mediated by a [4Fe-4S] cluster. mdpi.comresearchgate.net

When cellular iron levels are high, IRP1 assembles a [4Fe-4S] cluster in its active site and functions as an aconitase. nih.govmdpi.com The presence of this cluster prevents IRP1 from binding to RNA. researchgate.netresearchgate.net However, under conditions of iron deficiency, the cluster is disassembled, and the resulting apo-IRP1 undergoes a conformational change that exposes an RNA-binding domain. nih.gov This allows IRP1 to bind to specific stem-loop structures, known as iron-responsive elements (IREs), in the untranslated regions of messenger RNAs that encode proteins involved in iron uptake, storage, and utilization. nih.govnih.govpsu.edu Binding to IREs either inhibits the translation of proteins like ferritin (for iron storage) or stabilizes the mRNA of proteins like the transferrin receptor (for iron uptake), thereby orchestrating a cellular response to low iron levels. nih.govpsu.edu

Table 2: IRP1 Function in Iron Homeostasis

Cellular Iron StatusIRP1 FormIron-Sulfur ClusterFunction
High Holo-proteinContains a [4Fe-4S] clusterActs as a cytosolic aconitase. nih.govmdpi.com
Low Apo-proteinLacks the iron-sulfur clusterBinds to IREs on mRNA to regulate protein expression. nih.govnih.gov

Redox State Sensing

Iron-sulfur clusters are exquisitely sensitive to the cellular redox environment, a property that is harnessed by various regulatory proteins. The aforementioned SoxR protein is a key example of a redox state sensor. nih.gov The transcriptional activity of SoxR is directly modulated by the oxidation state of its [2Fe-2S] cluster. nih.govresearchgate.net In its reduced [2Fe-2S]¹⁺ state, SoxR is bound to DNA but is transcriptionally inactive. researchgate.net Upon exposure to oxidizing conditions, the cluster is oxidized to the [2Fe-2S]²⁺ state. pnas.orgresearchgate.net This one-electron oxidation induces a conformational change that, while not affecting DNA binding affinity, distorts the promoter DNA. nih.govresearchgate.net This structural alteration allows for the recruitment of RNA polymerase and the activation of transcription of the soxS gene, which in turn activates a regulon of genes that protect the cell from oxidative stress. nih.gov This mechanism allows the cell to directly link the sensation of oxidative stress to a rapid and specific transcriptional response.

Transcriptional and Translational Regulation

Iron-sulfur (Fe-S) clusters are not only vital for catalysis but also serve as sensitive switches that modulate gene expression at both the transcriptional and translational levels. nih.gov This regulatory function stems from the ability of the Fe-S cluster within a sensor protein to respond to environmental or cellular signals, such as the availability of iron, oxygen, or the presence of nitric oxide. nih.govanr.fr This response often involves a structural change in the protein, triggered by the assembly, modification, or disassembly of its Fe-S cluster, which in turn alters its ability to interact with DNA or RNA. nih.govnih.gov

Transcriptional Regulation in Bacteria:

In bacteria, a number of transcription factors utilize Fe-S clusters to sense environmental conditions and regulate gene expression accordingly. anr.fr A classic example is the Fumarate and Nitrate Reductase regulator (FNR) from Escherichia coli, which controls the switch between aerobic and anaerobic metabolism. portlandpress.comoup.com

FNR Mechanism: Under anaerobic conditions, FNR binds a [4Fe-4S]2+ cluster, promoting the dimerization of the protein. portlandpress.comnih.gov This dimeric form is transcriptionally active, capable of binding to specific DNA sequences (FNR boxes) in the promoter regions of target genes to either activate or repress their transcription. rsc.orgrsc.org When exposed to oxygen, the [4Fe-4S]2+ cluster is rapidly converted to a [2Fe-2S]2+ cluster. portlandpress.comrsc.org This conversion involves a [3Fe-4S]1+ intermediate and results in the dissociation of the FNR dimer into inactive monomers that can no longer bind DNA with high affinity. nih.govrsc.org This elegant mechanism ensures that genes for anaerobic respiration are only expressed when oxygen is absent. oup.com

Other key bacterial Fe-S-containing transcription factors include:

IscR: This protein regulates the biosynthesis of Fe-S clusters themselves. pnas.org In its [2Fe-2S] cluster-bound (holo) form, IscR represses the transcription of the isc operon, which encodes the primary Fe-S cluster assembly machinery. nih.govpnas.org When demand for Fe-S clusters is high or biogenesis is impaired, the cluster is lost, and the apo-IscR can no longer repress the operon, thus upregulating the assembly machinery. pnas.org

RirA (Rhizobial iron regulator): In many proteobacteria, RirA controls iron uptake. In its holo-form containing a [4Fe-4S] cluster, RirA binds to an "iron response operator" (IRO) in the promoter of iron acquisition genes, repressing their transcription. mdpi.com When iron levels are low, the cluster is lost, RirA detaches from the DNA, and the cell can import more iron. mdpi.com

RegulatorOrganism GroupSensed SignalActive Form (Cluster)Inactive Form (Cluster)Regulatory Action
FNRBacteria (e.g., E. coli)Oxygen[4Fe-4S] Dimer[2Fe-2S] MonomerBinds DNA to regulate anaerobic gene expression. portlandpress.comrsc.org
IRP1VertebratesIron levelsApo-protein (no cluster)[4Fe-4S] (as c-aconitase)Binds mRNA IREs to control translation/stability. mdpi.comnih.gov
IscRBacteria (e.g., E. coli)Fe-S cluster status[2Fe-2S] Holo-proteinApo-proteinRepresses its own operon when Fe-S clusters are sufficient. pnas.org
RirAProteobacteriaIron levels / O₂Apo-protein[4Fe-4S] Holo-proteinRepresses iron uptake genes when iron is sufficient. mdpi.com

Translational Regulation in Eukaryotes:

In vertebrates, cellular iron homeostasis is primarily managed at the post-transcriptional level by Iron Regulatory Proteins (IRPs), IRP1 and IRP2. nih.gov IRP1 is a bifunctional protein that showcases a remarkable regulatory mechanism based on an Fe-S cluster. frontiersin.org

IRP1/Aconitase Switch: In iron-replete cells, IRP1 assembles a cubane (B1203433) [4Fe-4S] cluster in its active site and functions as a cytosolic aconitase, catalyzing the isomerization of citrate to isocitrate. nih.govfrontiersin.org When cellular iron is scarce, the [4Fe-4S] cluster is lost, and the protein exists as an apoprotein. mdpi.com This apo-form undergoes a significant conformational change, enabling it to bind with high affinity to specific stem-loop structures in messenger RNAs (mRNAs) called Iron-Responsive Elements (IREs). nih.govnih.gov

Mechanism of Control: When IRP1 binds to an IRE in the 5' untranslated region (5'-UTR) of an mRNA, such as that for ferritin (an iron storage protein), it sterically hinders the assembly of the translation initiation complex, thereby repressing protein synthesis. nih.govmdpi.com Conversely, when IRP1 binds to IREs located in the 3'-UTR of mRNAs, like that for the transferrin receptor (an iron uptake protein), it protects the transcript from endonucleolytic degradation, leading to increased protein synthesis. mdpi.comnih.gov This dual-action system ensures that in times of iron scarcity, the cell reduces iron storage and increases iron uptake. mdpi.com

Role in Ribosome Biogenesis and tRNA Modification:

The influence of Fe-S clusters extends to the core machinery of translation. Several proteins involved in ribosome biogenesis and tRNA modification are dependent on Fe-S clusters for their function. birzeit.edumdpi.com In eukaryotes, the cytosolic Fe-S protein assembly (CIA) machinery is required for the maturation of Fe-S proteins in the cytosol and nucleus. nih.gov Components of this machinery, such as Nar1 and Nbp35, have been shown to be essential for ribosome biogenesis. birzeit.edunih.gov They are required for inserting an Fe-S cluster into the translation initiation factor Rli1 (also known as ABCE1), an essential protein involved in pre-rRNA processing and ribosomal subunit export. birzeit.edunih.gov Furthermore, the modification of certain tRNA nucleosides, specifically the thiolation that is crucial for translational fidelity and efficiency, is catalyzed by Fe-S cluster-containing enzymes. birzeit.edumdpi.com

Biogenesis and Assembly Pathways of Iron Sulfur Clusters

General Principles of Iron-Sulfur Cluster Assembly

The fundamental steps of Fe-S cluster biogenesis are highly conserved across different life forms and involve a series of coordinated molecular events. The process can be broadly divided into two main stages: the initial de novo synthesis of a basic [2Fe-2S] cluster on a scaffold protein, followed by the transfer of this cluster to various recipient apoproteins, sometimes involving further maturation into more complex clusters like [4Fe-4S]. frontiersin.orgnih.gov

The initial assembly of an Fe-S cluster occurs on a specialized scaffold protein. frontiersin.orgcaltech.edu In the mitochondrial ISC machinery, the primary scaffold protein is ISCU (in humans, there are two isoforms, ISCU1 and ISCU2, with ISCU2 being the mitochondrial variant). frontiersin.orgmdpi.com These scaffold proteins provide a platform where iron and sulfur atoms are brought together in a controlled manner to form a nascent Fe-S cluster. frontiersin.orgcaltech.edu The ISCU scaffold contains highly conserved cysteine residues that are essential for coordinating the iron and sulfur atoms of the assembling cluster. mdpi.com The cluster is assembled in a labile form on the scaffold, which facilitates its subsequent transfer. caltech.edu

The assembly process is a multi-step reaction involving a core complex of proteins. In humans, this core complex includes the cysteine desulfurase NFS1, its stabilizing partner ISD11, the acyl carrier protein (ACP), the scaffold protein ISCU2, and frataxin (FXN). mdpi.compnas.org

Once the [2Fe-2S] cluster is synthesized on the ISCU scaffold, it must be transferred to its final destinations—the various apoproteins that require the cluster for their function. frontiersin.orgmdpi.com This transfer is not a simple dissociation and re-association process but is a highly regulated and facilitated event. researchgate.net The process often involves a dedicated chaperone system. oup.com In the mitochondrial ISC pathway, the HSPA9 (Hsp70) chaperone and its co-chaperone HSC20 (HscB homolog) play a critical role. mdpi.comoup.com This chaperone system binds to the cluster-loaded ISCU and, in an ATP-dependent manner, facilitates the release and transfer of the [2Fe-2S] cluster. oup.comfrontiersin.org

The immediate recipient of the cluster from ISCU is often a specialized carrier protein. nih.gov The monothiol glutaredoxin 5 (GLRX5) is a key player in this step, receiving the [2Fe-2S] cluster from ISCU. nih.govresearchgate.netuniprot.org From GLRX5, the cluster can then be delivered to various mitochondrial apoproteins that require a [2Fe-2S] cluster or can be used for the assembly of [4Fe-4S] clusters. frontiersin.orgnih.gov The transfer process is specific, ensuring that the clusters are delivered to the correct target proteins. caltech.edu

The sulfur atoms required for Fe-S cluster synthesis are derived from the amino acid L-cysteine. caltech.edumdpi.com This process is catalyzed by a highly conserved family of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes known as cysteine desulfurases. mdpi.commdpi.com In the mitochondrial ISC machinery, the key enzyme is NFS1 (a homolog of the bacterial IscS). mdpi.comwikipedia.org

NFS1 catalyzes the removal of the sulfur atom from L-cysteine, converting it to L-alanine. mdpi.combiologists.com The abstracted sulfur is not released as free sulfide (B99878), which would be toxic, but is transiently bound to a conserved cysteine residue on the enzyme itself, forming a persulfide intermediate (NFS1-Cys-SSH). mdpi.commdpi.com In eukaryotes, the stability and activity of NFS1 are dependent on its interaction with a partner protein, ISD11, and the acyl carrier protein (ACP), forming a stable subcomplex. mdpi.compnas.orgmolbiolcell.org Frataxin (FXN) acts as an allosteric activator of this complex, enhancing the rate of sulfur transfer from NFS1 to the ISCU scaffold protein. frontiersin.orgnih.govresearchgate.net The persulfide sulfur is then transferred from NFS1 to a specific cysteine residue on the ISCU scaffold, making it available for cluster assembly. mdpi.compnas.org

The assembly of Fe-S clusters is a reductive process. The sulfur from cysteine is in the S⁰ oxidation state and needs to be reduced to sulfide (S²⁻) for incorporation into the cluster. frontiersin.orgcaltech.edu This reduction requires a source of electrons, which is provided by a dedicated electron transfer chain. frontiersin.orgcaltech.edu

In mitochondria, this electron transfer system consists of a ferredoxin reductase and a ferredoxin. frontiersin.orgcaltech.edu Specifically, the NADPH-dependent ferredoxin reductase (FDXR) transfers electrons to the [2Fe-2S] ferredoxin 2 (FDX2). mdpi.commdpi.com Reduced FDX2 then donates the electrons necessary for the reductive assembly of the Fe-S cluster on the ISCU scaffold. mdpi.comnih.gov Ferredoxins are small iron-sulfur proteins themselves, acting as mobile electron carriers. oup.comwikipedia.org The involvement of this electron transfer chain is essential for the de novo synthesis of the [2Fe-2S] cluster. caltech.edupnas.org

Role of Cysteine Desulfurases (e.g., NFS1/IscS) and Sulfur Donors

Mitochondrial Iron-Sulfur Cluster (ISC) Assembly Pathway

The ISC pathway in mitochondria is the central hub for Fe-S protein biogenesis in eukaryotes. It is responsible for assembling clusters for mitochondrial proteins and for initiating the process for cytosolic and nuclear proteins. frontiersin.orgnih.gov The pathway is a sequential process involving a cohort of conserved proteins that work in a coordinated fashion. nih.gov

The initial phase of the ISC pathway is dedicated to the de novo synthesis of a [2Fe-2S] cluster. nih.govmdpi.com This process begins with the formation of a large, dynamic protein complex centered around the cysteine desulfurase NFS1. mdpi.com

The key steps and components are as follows:

Sulfur Donation : The NFS1-ISD11-ACP complex provides the sulfur by converting L-cysteine into L-alanine and forming a persulfide on NFS1. mdpi.compnas.orgmolbiolcell.org

Scaffold : The ISCU2 protein serves as the assembly platform. It binds to the NFS1 complex to receive the sulfur. mdpi.comnih.gov

Iron Donation : The precise mechanism of iron delivery is still under investigation, but the protein frataxin (FXN) is thought to play a role, possibly as an iron chaperone or more likely as an allosteric activator that enhances the efficiency of the entire process. frontiersin.orgnih.govnih.gov

Electron Supply : Electrons are shuttled from NADPH via the ferredoxin reductase (FDXR) to ferredoxin (FDX2), which then provides the reducing equivalents for cluster formation. mdpi.comresearchgate.net

These components work in concert to assemble a [2Fe-2S] cluster directly on the ISCU2 scaffold. mdpi.comresearchgate.net Once formed, the cluster-loaded ISCU2, denoted as [2Fe-2S]-ISCU2, is the substrate for the next stage of the pathway, which involves cluster transfer. nih.govmdpi.com This transfer is facilitated by the HSPA9/HSC20 chaperone system, which delivers the cluster to glutaredoxin 5 (GLRX5) for further distribution to mitochondrial target proteins or for the assembly of [4Fe-4S] clusters. mdpi.comnih.govresearchgate.net

Interactive Data Table: Key Proteins in the Early Mitochondrial ISC Pathway

ProteinFunctionRole in [2Fe-2S] Formation
NFS1 Cysteine DesulfuraseProvides sulfur from L-cysteine via a persulfide intermediate. mdpi.commdpi.com
ISD11 NFS1-binding proteinStabilizes and is essential for the function of NFS1. mdpi.compnas.org
ACP Acyl Carrier ProteinComponent of the core desulfurase complex. mdpi.compnas.org
ISCU2 Scaffold ProteinSite of de novo [2Fe-2S] cluster assembly. frontiersin.orgmdpi.com
Frataxin (FXN) Allosteric ActivatorStimulates the desulfurase activity and sulfur transfer to ISCU2. frontiersin.orgnih.govresearchgate.net
FDXR Ferredoxin ReductaseReduces FDX2 using electrons from NADPH. mdpi.commdpi.com
FDX2 FerredoxinDonates electrons for the reductive synthesis of the [2Fe-2S] cluster. mdpi.comnih.gov
HSPA9/HSC20 Chaperone/Co-chaperoneFacilitates the transfer of the [2Fe-2S] cluster from ISCU2. mdpi.comoup.com
GLRX5 GlutaredoxinAccepts the [2Fe-2S] cluster from ISCU2 for subsequent trafficking. nih.govresearchgate.net

Late ISC Pathway for [4Fe-4S] Cluster Conversion and Maturation

The maturation of [4Fe-4S] clusters represents a critical juncture in the iron-sulfur cluster (ISC) biogenesis pathway. Following the initial assembly of a [2Fe-2S] cluster on the scaffold protein ISCU, a series of specialized proteins facilitate its conversion into a [4Fe-4S] cluster and subsequent transfer to recipient apoproteins. This late phase of the ISC pathway ensures the proper formation and delivery of these complex cofactors essential for a wide range of cellular functions.

The process often involves the reductive coupling of two [2Fe-2S] clusters to form a single [4Fe-4S] cluster. frontiersin.org This conversion is not a spontaneous event but is catalyzed by a dedicated set of maturation factors. Proteins such as ISCA1, ISCA2, and IBA57 are implicated in this step, working to assemble the more complex [4Fe-4S] clusters. mdpi.com The electron required for this reductive process is thought to be supplied by a ferredoxin. mdpi.com

Once formed, the [4Fe-4S] cluster must be efficiently and accurately delivered to its designated apoprotein. This transfer is facilitated by specialized late-acting ISC components. Among these are NFU1 and NUBPL, which are required for the maturation of a specific subset of [4Fe-4S] proteins, including lipoic acid synthase (LIAS) and succinate (B1194679) dehydrogenase (SDH). mdpi.com Another key player in this stage is the monothiol glutaredoxin Grx5, which can receive a [2Fe-2S] cluster and is central to the trafficking of clusters for either direct insertion into [2Fe-2S] proteins or for the assembly of [4Fe-4S] clusters. mdpi.comnih.gov

Key Protein Components and Their Roles

The assembly and maturation of iron-sulfur clusters are orchestrated by a suite of highly conserved proteins, each with a specific role in the intricate ISC pathway.

ProteinRole in ISC Pathway
ISCU Acts as the primary scaffold protein upon which [2Fe-2S] clusters are initially assembled. frontiersin.orgnih.govebi.ac.ukmedlineplus.govwikipedia.org It provides a platform for the coordinated delivery of iron and sulfur. frontiersin.orgnih.govebi.ac.ukmedlineplus.govwikipedia.org
NFS1 A cysteine desulfurase that provides the sulfur for cluster assembly by converting L-cysteine to L-alanine and generating a persulfide intermediate. frontiersin.orgfrontiersin.orguniprot.orguniprot.orgmdpi.com
ISD11 A stabilizing partner for NFS1, essential for its cysteine desulfurase activity. frontiersin.orgfrontiersin.orgasm.org
Frataxin (FXN) An accessory protein that is thought to function as an iron donor and/or an allosteric activator of the NFS1-ISD11-ISCU complex, enhancing the efficiency of sulfur transfer and cluster assembly. frontiersin.orgmdpi.com
Grx5 A mitochondrial glutaredoxin that plays a central role in the trafficking of newly synthesized [2Fe-2S] clusters. frontiersin.orgnih.govmolbiolcell.orgportlandpress.com It can accept a cluster from ISCU and either transfer it to recipient [2Fe-2S] apoproteins or direct it towards the [4Fe-4S] cluster assembly machinery. nih.gov
BolA Proteins like BOLA1 and BOLA3 are mitochondrial proteins implicated in the maturation of [4Fe-4S] clusters. mdpi.com

Cytosolic Iron-Sulfur Protein Assembly (CIA) Pathway

The Cytosolic Iron-Sulfur Protein Assembly (CIA) pathway is a distinct and essential machinery responsible for the maturation of iron-sulfur proteins located in the cytosol and nucleus.

Eukaryotic Specificity and Dependence on Mitochondrial ISC Pathway

The CIA pathway is a hallmark of eukaryotic cells and is fundamentally dependent on the mitochondrial ISC machinery. frontiersin.orgfrontiersin.orgasm.orgresearchgate.net Unlike the self-sufficient ISC system, the CIA pathway lacks its own cysteine desulfurase to provide the initial sulfur. frontiersin.org Consequently, it relies on the mitochondrial ISC system to synthesize a sulfur-containing precursor, which is then exported to the cytosol. frontiersin.orgfrontiersin.orgasm.orgasm.orgresearchgate.net This exported molecule, the exact identity of which is still under investigation, serves as the sulfur source for the de novo assembly of Fe-S clusters in the cytosol. mdpi.comasm.org This inter-compartmental cooperation underscores the central role of mitochondria in cellular iron-sulfur homeostasis. frontiersin.org

Export of Sulfur-Containing Intermediate from Mitochondria (e.g., ABCB7/Atm1)

The transport of the sulfur-containing precursor from the mitochondrial matrix to the cytosol is a critical step linking the ISC and CIA pathways. This export is mediated by the ATP-binding cassette (ABC) transporter ABCB7 (known as Atm1 in yeast), which is located in the inner mitochondrial membrane. mdpi.comfrontiersin.orgasm.orgmdpi.commcw.edu The function of ABCB7 is crucial for providing the necessary sulfur substrate for the CIA machinery to operate. asm.org The exported species is believed to be a small molecule, though its precise chemical nature remains to be definitively identified. mdpi.comasm.org

Key Protein Components and Their Interactions

The CIA pathway involves a dedicated set of proteins that work in a coordinated fashion to assemble and transfer cytosolic and nuclear iron-sulfur clusters.

ProteinRole in CIA PathwayInteractions
Dre2 (CIAPIN1) An Fe-S protein that, together with Tah18, forms an electron transfer chain required for cluster assembly. asm.orgmdpi.comInteracts with Tah18. frontiersin.orgresearchgate.net
Tah18 (NDOR1) A diflavin reductase that accepts electrons from NADPH and transfers them to Dre2. frontiersin.orgasm.orgmdpi.comInteracts with Dre2. frontiersin.org
Nbp35 (NUBP1) A P-loop NTPase that, along with Cfd1, forms a scaffold complex for the initial assembly of a [4Fe-4S] cluster. asm.orgmdpi.comuniprot.orgnih.govForms a heterotetrameric complex with Cfd1. mdpi.comuniprot.orgnih.govpnas.org
Cfd1 (NUBP2) A P-loop NTPase that is a core component of the CIA scaffold complex. asm.orgmdpi.comnih.govpnas.orgForms a heterotetrameric complex with Nbp35. mdpi.comnih.govpnas.org Interacts with IOP1 (Nar1). pnas.org
Cia1 (CIAO1) A core component of the CIA targeting complex (CTC), involved in the final transfer of the Fe-S cluster to apoproteins. asm.orgmdpi.compnas.orguniprot.orgInteracts with Cia2 and MMS19 to form the CTC. mdpi.comuniprot.orgnih.govnih.gov Can also interact with Nar1. mdpi.com
Cia2 (CIA2A/B) A central component of the CTC, bridging the interaction between Cia1 and MMS19. asm.orgmdpi.compnas.orgbiorxiv.orgInteracts with Cia1 and MMS19. mdpi.comuniprot.orgnih.govnih.govbiorxiv.org
Nar1 (IOP1) An Fe-S protein that functions as a transient carrier, transferring the newly synthesized cluster from the scaffold to the CTC. asm.orgmdpi.compnas.orgmit.edubiorxiv.orgInteracts with the Cfd1-Nbp35 complex and the CTC. mdpi.commit.edubiorxiv.org
MMS19 (MET18) A component of the CTC that acts as an adapter, facilitating the specific recognition and maturation of a subset of target Fe-S proteins, particularly those involved in DNA metabolism. asm.orgmdpi.comnih.govontosight.aiebi.ac.uknih.govInteracts with Cia1 and Cia2 to form the CTC. mdpi.comnih.govnih.gov Interacts with various target apoproteins. nih.gov

CIA Pathway Targeting Complex (CTC) and Cluster Delivery

The final step of the CIA pathway involves the transfer of the assembled [4Fe-4S] cluster from the Nar1 carrier to the final recipient apoproteins. This crucial delivery process is orchestrated by the CIA Targeting Complex (CTC). pnas.orgpnas.orgresearchgate.netnih.gov The CTC is a multi-protein assembly composed of Cia1, Cia2, and MMS19. mdpi.compnas.orgnih.govmit.eduresearchgate.net

The CTC functions to recognize specific apo-clients and facilitate the insertion of the Fe-S cluster. pnas.orgmit.eduresearchgate.net While Cia1 and Cia2 are core components required for the maturation of most, if not all, cytosolic and nuclear Fe-S proteins, MMS19 appears to function as an adapter for a specific subset of targets, many of which are involved in essential nuclear processes like DNA replication and repair. nih.govnih.govebi.ac.uknih.gov Recent research has identified a conserved C-terminal tripeptide motif on some client proteins that acts as a recognition signal for the CTC, binding at the interface of the Cia1 and Cia2 subunits. pnas.orgbiorxiv.orgnih.govresearchgate.net This discovery provides a molecular basis for how the CIA machinery achieves specificity in targeting a diverse array of client proteins. The CTC, upon receiving the cluster from Nar1, engages with the target apoprotein and mediates the final insertion of the cofactor, thereby completing the maturation process. pnas.orgmit.eduresearchgate.net

Bacterial Iron-Sulfur Cluster Assembly Systems

Bacteria have evolved several distinct multi-protein systems to assemble iron-sulfur (Fe-S) clusters, which are essential cofactors for a wide range of proteins involved in critical cellular processes. nih.govfrontiersin.org The primary systems identified are the Sulfur Utilization Factor (SUF) pathway, the Nitrogen Fixation (NIF) pathway, and the Iron-Sulfur Cluster (ISC) pathway. frontiersin.orgwikipedia.org Additionally, more ancestral and simpler systems, known as the Minimal Iron-Sulfur (MIS) and SUF-like Minimal System (SMS), have been discovered. researchgate.netmdpi.comnih.gov The distribution of these systems varies among bacterial species, with some possessing a single system while others, like Escherichia coli, have multiple pathways that can be used under different physiological conditions. nih.govnih.gov

Sulfur Utilization Factor (SUF) Pathway

The SUF pathway is a prominent Fe-S cluster assembly system found in a wide range of bacteria and archaea. nih.govnih.gov In some bacteria, such as E. coli, the SUF system functions as a secondary or emergency pathway, primarily induced under conditions of iron limitation or oxidative stress. nih.govfrontiersin.org However, in other bacteria, including many pathogens like Mycobacterium tuberculosis, the SUF pathway is the sole and essential system for Fe-S cluster biogenesis. nih.govsc.eduresearchgate.net

The core components of the SUF system work in a coordinated manner to synthesize and deliver Fe-S clusters. The process begins with the mobilization of sulfur from L-cysteine, a reaction catalyzed by the cysteine desulfurase SufS. nih.govnih.gov SufS, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, forms a persulfide on a conserved cysteine residue. nih.govnih.gov The activity of SufS is often enhanced by an accessory protein, either SufE or SufU, which acts as a sulfur shuttle. nih.gov SufE forms a complex with SufS and facilitates the transfer of the persulfide from SufS to the scaffold complex. nih.gov

The central scaffold for Fe-S cluster assembly in the SUF pathway is a complex typically composed of SufB, SufC, and SufD proteins, often in a SufBC₂D stoichiometry. nih.gov SufB is considered the primary scaffold protein where the nascent cluster is assembled. nih.gov It interacts with SufE to receive the mobilized sulfur. nih.gov SufC is an ATPase, and its activity, fueled by ATP hydrolysis, is thought to drive conformational changes within the complex that are necessary for cluster assembly. frontiersin.org The role of SufD is less defined but it is believed to be part of the scaffold and may be involved in iron acquisition or cluster stability. nih.gov

Once assembled on the SufBC₂D scaffold, the Fe-S cluster is transferred to carrier proteins, such as SufA, which then deliver the cluster to final apoproteins. nih.govfrontiersin.org

Table 1: Key Proteins of the Bacterial SUF Pathway

Protein Function
SufS Cysteine desulfurase; mobilizes sulfur from L-cysteine. nih.govnih.gov
SufE/SufU Sulfur transfer protein; enhances SufS activity and shuttles sulfur to the scaffold. nih.gov
SufB Primary scaffold protein for nascent Fe-S cluster assembly. nih.gov
SufC ATPase; provides energy for the assembly process. frontiersin.org
SufD Component of the scaffold complex; potential role in iron donation or cluster stability. nih.gov

| SufA | A-type carrier protein; delivers the assembled Fe-S cluster to target proteins. nih.govfrontiersin.org |

Nitrogen Fixation (NIF) Pathway

The Nitrogen Fixation (NIF) system was the first Fe-S cluster biosynthesis pathway to be discovered and is particularly important in nitrogen-fixing bacteria, such as Azotobacter vinelandii. frontiersin.orgvt.edu Its primary role is the assembly of the complex Fe-S clusters required for the maturation of nitrogenase, the enzyme responsible for converting atmospheric nitrogen to ammonia (B1221849). nih.govvt.edu

The key components of the NIF system are NifS and NifU. vt.edu NifS is a cysteine desulfurase, analogous to IscS and SufS, that provides the sulfur required for cluster synthesis by converting L-cysteine to alanine (B10760859) and generating a persulfide intermediate. vt.edupnas.org

NifU serves as the scaffold protein in this pathway. vt.eduresearchgate.net It is a modular protein with three distinct domains. nih.gov The N-terminal domain of NifU is homologous to the IscU scaffold protein and is the site where transient [2Fe-2S] and [4Fe-4S] clusters are assembled. nih.govresearchgate.net These clusters are then transferred to activate the nitrogenase components. vt.eduresearchgate.net The central domain of NifU contains a stable, redox-active [2Fe-2S] cluster that is not transferred but is thought to play a role in the electron transfer steps required for cluster assembly. nih.govnih.gov In A. vinelandii, NifU is the primary scaffold for nitrogenase maturation, while the housekeeping scaffold IscU can partially substitute for its function under certain conditions. mdpi.com

While specialized for nitrogenase, components of the NIF system show homology to other Fe-S cluster assembly systems, highlighting a common evolutionary origin. researchgate.net

Table 2: Core Components of the Bacterial NIF Pathway

Protein Function
NifS Cysteine desulfurase; provides sulfur for Fe-S cluster assembly. vt.edupnas.org

| NifU | Scaffold protein; assembles transient Fe-S clusters for nitrogenase maturation. vt.eduresearchgate.net |

Minimal Iron-Sulfur (MIS) and SUF-like Minimal System (SMS)

Recent comprehensive genomic analyses have revealed the existence of more ancient and simpler Fe-S cluster assembly systems, termed the Minimal Iron-Sulfur (MIS) and the SUF-like Minimal System (SMS). researchgate.netmdpi.comnih.gov These systems are considered to be evolutionary precursors to the more complex ISC, SUF, and NIF machineries. researchgate.netnih.govspringernature.com

The MIS and SMS systems are widespread in archaea and some bacteria. nih.govspringernature.com They are characterized by having fewer protein components compared to the canonical systems. springernature.com The SMS machinery has been experimentally validated as a functional Fe-S cluster biogenesis system. nih.gov It is proposed that these minimal systems were present in the last universal common ancestor (LUCA) and subsequently evolved through gene duplication, recruitment of additional components, and specialization to give rise to the more complex systems seen today. mdpi.comnih.gov The SMS system is thought to have evolved into the SUF system, while the MIS system likely gave rise to both the ISC and NIF pathways. springernature.com All Fe-S cluster biogenesis systems, with the exception of SMS, include a cysteine desulfurase to provide sulfur. nih.gov The central component of these minimal systems is a scaffold protein, which provides the platform for the assembly of the Fe-S cluster. mdpi.comnih.gov

Intercompartmental Crosstalk and Regulation of Iron-Sulfur Cluster Biogenesis

The biogenesis of Fe-S clusters is a tightly regulated process to meet cellular demands while avoiding the toxicity of free iron and sulfide. researchgate.netnih.gov In bacteria that possess multiple assembly systems, such as E. coli, there is significant crosstalk and coordinated regulation between the pathways. nih.gov

This regulation occurs primarily at the transcriptional level. nih.gov A key player in this regulation is the transcriptional repressor IscR, a [2Fe-2S] cluster-containing protein. jmb.or.krpnas.org The Fe-S cluster in IscR acts as a sensor for the cell's Fe-S cluster status. pnas.org When Fe-S cluster assembly is sufficient, holo-IscR (containing the [2Fe-2S] cluster) represses the transcription of the isc operon. researchgate.netjmb.or.kr Under conditions of high demand or when cluster assembly is impaired (e.g., during oxidative stress or iron limitation), the cluster on IscR is lost. pnas.org The resulting apo-IscR not only de-represses the isc operon but also activates the expression of the suf operon, thereby switching to the stress-responsive SUF machinery. nih.govpnas.org

The iron-responsive regulator Fur (ferric uptake regulator) also plays a role. researchgate.net Under iron-replete conditions, Fe²⁺-Fur represses the suf operon. researchgate.net During iron starvation, this repression is lifted, allowing for the induction of the SUF system, which is better adapted to low-iron conditions. nih.gov

This intricate regulatory network allows bacteria to efficiently manage iron and sulfur resources and adapt their Fe-S cluster assembly machinery to fluctuating environmental conditions. nih.gov There is also evidence of crosstalk in the form of protein-protein interactions between components of different pathways, suggesting a level of functional integration beyond transcriptional control. sc.edunih.gov For instance, genetic and biochemical studies point to complex mechanisms of Fe-S cluster trafficking that may involve interactions between different carrier proteins, allowing for a "crosstalk" between the assembly pathways. sc.edu

Evolutionary Biology of Iron Sulfur Clusters and Biogenesis Systems

Ancient Origins of Iron-Sulfur Clusters in Early Life

Iron-sulfur (Fe-S) clusters are among the most ancient and fundamental cofactors in nature, playing a crucial role in the origin and evolution of life. nih.govpasteur.fr It is widely believed that these simple inorganic structures, composed of iron and sulfur atoms, formed spontaneously in the oxygen-free and iron- and sulfur-rich environments of the early Earth, approximately 4 billion years ago. pasteur.frunitn.it The structural similarity between Fe-S clusters and minerals like mackinawite and greigite, found in deep-sea alkaline hydrothermal vents, supports this hypothesis. nature.com These primordial Fe-S clusters are thought to have been integral to the emergence of the first metabolic activities, acting as catalysts for reactions such as carbon dioxide fixation. unitn.itnature.com

A long-standing paradox in the field was how the first cells could have existed without the energy produced by Fe-S cluster-dependent enzymes, given that the clusters themselves were thought to require complex protein machinery for their synthesis. unitn.it However, recent research suggests that short, prebiotically plausible peptides could have served as scaffolds for the assembly of Fe-S clusters, a process that may have been aided by sunlight. unitn.it This suggests a mechanism by which these essential cofactors could have formed and been utilized by the earliest life forms.

A prevalent theory posited that the rise of oxygen in Earth's atmosphere, around 2.4 billion years ago, was the primary selective pressure for the evolution of dedicated protein machineries to synthesize and protect these oxygen-sensitive clusters. pasteur.frspringernature.com However, groundbreaking studies have challenged this view, indicating that sophisticated biochemical machinery for Fe-S cluster biogenesis existed in the Last Universal Common Ancestor (LUCA), well before the Great Oxidation Event. pasteur.frresearchgate.netnih.gov This implies that the evolution of these systems was not solely a response to oxidative stress but was a more ancient and fundamental innovation in cellular life. springernature.comresearchgate.netnih.gov

Evolutionary Trajectories of Biogenesis Machineries (ISC, SUF, NIF, MIS, SMS)

The biosynthesis of iron-sulfur clusters is managed by several distinct protein machineries, each with its own evolutionary history. The most well-studied of these are the Iron-Sulfur Cluster (ISC), Sulfur mobilization (SUF), and Nitrogen Fixation (NIF) systems. nih.govspringernature.com However, recent comprehensive genomic analyses have unearthed two additional, more ancient and "minimal" systems: the Minimal Iron-Sulfur (MIS) and the SUF-like Minimal System (SMS). springernature.comresearchgate.netnih.gov

Phylogenomic reconstructions suggest that LUCA already possessed the MIS and SMS systems. springernature.comnih.gov These ancestral machineries were largely retained in the domain Archaea. springernature.comresearchgate.netnih.gov In contrast, the bacterial lineage saw a stepwise complexification of these minimal systems, leading to the evolution of the more intricate SUF, ISC, and NIF machineries. springernature.comresearchgate.netnih.gov The SUF system, for instance, is thought to have evolved from the SMS system through the addition of new components. springernature.com Similarly, the MIS system is believed to have been modified to give rise to both the ISC and NIF systems. springernature.com

The distribution of these systems across different organisms is not uniform and reflects adaptations to various ecological niches. springernature.com For example, the ISC system, which is the primary housekeeping machinery in model organisms like Escherichia coli under normal conditions, is actually found in only a limited number of bacterial clades. springernature.com The SUF system, on the other hand, often functions as a backup system, particularly under conditions of oxidative stress or iron limitation. nih.govspringernature.com The NIF system is more specialized, primarily involved in the maturation of nitrogenase, the key enzyme in nitrogen fixation. nih.govannualreviews.org

The evolution of these systems was not a simple linear progression but involved significant instances of horizontal gene transfer and gene loss. researchgate.netnih.gov This is evidenced by the fact that some archaea have acquired SUF systems from bacteria, which may have facilitated their adaptation to aerobic environments. springernature.com Conversely, some bacteria appear to have acquired SMS systems from archaea, potentially aiding their adaptation to strictly anaerobic conditions. springernature.com

Role of Endosymbiosis in Eukaryotic Iron-Sulfur Cluster Pathways (Mitochondria and Plastids)

The evolution of eukaryotic cells is inextricably linked to endosymbiosis, the process by which one cell engulfs another, leading to the establishment of organelles like mitochondria and plastids. This pivotal event had a profound impact on the evolution of iron-sulfur cluster biogenesis pathways in eukaryotes. researchgate.netannualreviews.org

The ISC machinery found in the mitochondria of most eukaryotes was inherited from the α-proteobacterial ancestor of this organelle. researchgate.netannualreviews.org This mitochondrial ISC system is central to Fe-S protein maturation not only within the mitochondrion itself but also for proteins in the cytosol and nucleus. annualreviews.orgplos.org It is believed to export a sulfur-containing compound to the cytosol, which is then utilized by the Cytosolic Iron-sulfur protein Assembly (CIA) machinery. plos.org The essentiality of this function is highlighted by the fact that the synthesis of Fe-S clusters is considered a primary reason for the retention of mitochondria, even in anaerobic eukaryotes where the organelle's primary role in respiration is lost. plos.orgnih.gov

In plant cells and other photosynthetic eukaryotes, an additional Fe-S cluster biogenesis system, the SUF machinery, is present in plastids. researchgate.netannualreviews.org This pathway was acquired through the endosymbiosis of a cyanobacterium. researchgate.net The SUF pathway is particularly well-suited for functioning under conditions of oxidative stress and iron starvation, which would have been advantageous in the oxygen-rich environment generated by photosynthesis. plos.org The apicoplast, a non-photosynthetic plastid found in apicomplexan parasites like Plasmodium, also contains a SUF pathway, which is essential for the parasite's survival. plos.org

Adaptation of Iron-Sulfur Cluster Pathways in Diverse Organisms (e.g., Anaerobic Protists)

The diversification of eukaryotes into a vast array of environments, including anaerobic niches, has led to fascinating adaptations in their iron-sulfur cluster biogenesis pathways. Many anaerobic protists possess mitochondria that have been dramatically reduced in function and are often referred to as mitochondrion-related organelles (MROs), such as hydrogenosomes and mitosomes. plos.orgnih.gov

Despite the loss of respiration and other canonical mitochondrial functions, these MROs have almost universally retained the machinery for Fe-S cluster synthesis. plos.orgnih.gov This underscores the fundamental importance of this process for cellular life. For instance, in the parasitic protist Giardia intestinalis, the minimalist mitosomes are primarily dedicated to the synthesis of Fe-S clusters via a streamlined ISC pathway. plos.orgnih.gov

However, there are also notable exceptions and adaptations. In some anaerobic protists, the ancestral mitochondrial ISC system has been lost and replaced by pathways acquired through lateral gene transfer from prokaryotes. researchgate.net A striking example is found in the Archamoebae, including the human pathogen Entamoeba histolytica. These organisms have replaced the ISC machinery with a bacterial-like NIF system, consisting of NifS and NifU homologs, to carry out Fe-S cluster assembly in their mitosomes. plos.orgresearchgate.net This highlights the evolutionary plasticity of these fundamental pathways in response to different selective pressures and lifestyles.

Furthermore, analyses of anaerobic protists like Entamoeba, Trichomonas, and Giardia have revealed the loss of certain genes involved in the export of the mitochondrial precursor for cytosolic Fe-S cluster assembly, suggesting fundamental differences in the trafficking of iron and sulfur species between anaerobic and aerobic eukaryotes. asm.org

Advanced Methodologies for Iron Sulfur Cluster Characterization

Spectroscopic Approaches for Electronic and Structural Elucidation

A variety of spectroscopic techniques are employed to probe the unique features of iron-sulfur clusters, with each method offering distinct advantages in revealing their electronic and structural details. The complementary use of these approaches is often essential for a complete understanding of a given iron-sulfur protein. nih.gov

UV-Visible Absorption Spectroscopy

UV-visible (UV-Vis) absorption spectroscopy is a readily accessible and fundamental technique for the initial characterization of iron-sulfur proteins. nih.gov The absorption spectra of these proteins in the visible and near-UV regions are dominated by ligand-to-metal charge transfer (LMCT) transitions, specifically from the sulfur ligands to the iron centers. nih.govwikipedia.org These transitions give rise to broad, often featureless, absorption bands that are characteristic of the cluster type and its oxidation state.

For instance, oxidized [2Fe-2S] clusters in ferredoxins typically exhibit distinct absorption bands around 325-330 nm, 420-425 nm, 460 nm, and a broader feature near 550 nm. wikipedia.orgamericanelements.com The bands at approximately 420 and 450 nm are considered diagnostic for the presence of a [2Fe-2S]²⁺ cluster. nih.gov In contrast, Rieske-type [2Fe-2S] clusters, which have a different coordination environment involving two histidine residues, show bands shifted to around 460 nm and 490 nm. nih.gov The simplest [1Fe-0S] centers, as found in rubredoxin, display absorption maxima around 490 nm and a broader band near 560 nm in their oxidized state. nih.govnih.gov Oxidized [3Fe-4S] clusters are characterized by a broad absorption peak between 380 and 400 nm, while oxidized [4Fe-4S] clusters typically show a prominent absorption band around 410-420 nm. wikipedia.orgsigmaaldrich.com

The following table summarizes typical UV-Visible absorption maxima for various iron-sulfur clusters:

Cluster TypeOxidation StateTypical Absorption Maxima (nm)
[1Fe-0S]Oxidized (Fe³⁺)~490, ~560
[2Fe-2S]Oxidized ([2Fe-2S]²⁺)~325, ~420, ~460, ~550
[3Fe-4S]Oxidized ([3Fe-4S]¹⁺)~380-400
[4Fe-4S]Oxidized ([4Fe-4S]²⁺)~410-420

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for detecting and characterizing paramagnetic species, making it exceptionally powerful for studying iron-sulfur clusters in specific oxidation states. fishersci.sefishersci.co.uk This method exclusively detects clusters with a non-zero total electron spin (S > 0), allowing for the discrimination between different redox states. fishersci.se The low-temperature continuous-wave (CW) EPR spectrum of an iron-sulfur cluster provides its principal g-values (gₓ, gᵧ, g₂) which act as a fingerprint of its electronic structure and can help identify the type of cluster present. fishersci.sefishersci.co.uk

For example, reduced [2Fe-2S]⁺ clusters (S=1/2) typically exhibit rhombic EPR signals with g-values around 2.05, 1.96, and 1.91. wikipedia.org Oxidized [3Fe-4S]¹⁺ clusters (S=1/2) can be identified by a rhombic EPR signal with g-values such as g₁ = 2.016, g₂ = 2.002, and g₃ = 1.996. americanelements.com The technique is also invaluable for studying more complex systems, such as the multiple iron-sulfur clusters in plant mitochondria and the [2Fe-2S]⁺ cluster in reductases. nih.govresearchgate.net Advanced EPR techniques can further probe the electronic and oxidation environments of the iron ions within a cluster. nih.gov

Mössbauer Spectroscopy

Mössbauer spectroscopy is a nuclear technique that provides detailed information about the iron atoms within a cluster, regardless of whether the cluster is paramagnetic. epa.govblkcommodities.com It is particularly effective when samples are enriched with the ⁵⁷Fe isotope. wikipedia.org This method can reveal the oxidation state, spin state, and local coordination environment of each iron site within the cluster. nih.govepa.gov Consequently, Mössbauer spectroscopy can unambiguously identify the type of iron-sulfur cluster and the distribution of iron oxidation states within it, making it a definitive characterization tool, especially when combined with EPR. nih.govblkcommodities.com

For instance, in [2Fe-2S]²⁺ clusters, where both iron ions are high-spin Fe³⁺ and are antiferromagnetically coupled, the Mössbauer spectrum typically shows a single quadrupole doublet with an isomer shift (δ) of approximately 0.3 mm/s and a quadrupole splitting (ΔE_Q) of about 0.6 mm/s. nih.gov For [4Fe-4S]²⁺ clusters, all four iron ions are in a similar environment, resulting in a single doublet with δ ≈ 0.45 mm/s and ΔE_Q ≈ 1.0–1.3 mm/s. nih.gov The technique has been pivotal in characterizing the electronic structures of a wide range of clusters, including [2Fe-2S]²⁺/⁺, [3Fe-4S]¹⁺/⁰, and [4Fe-4S]³⁺/²⁺/¹⁺/⁰ states. epa.govblkcommodities.com

A summary of representative Mössbauer parameters for common iron-sulfur clusters is provided below:

Cluster TypeOxidation StateIron Site(s)Isomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)
[2Fe-2S]²⁺2 x Fe³⁺Fe³⁺~0.3~0.6
[4Fe-4S]²⁺2 x Fe²⁺, 2 x Fe³⁺All Fe sites equivalent~0.45~1.0-1.3

Resonance Raman Spectroscopy

Resonance Raman (RR) spectroscopy is a vibrational technique that provides detailed structural information about the iron-sulfur core. wikipedia.orgereztech.com By using an excitation laser wavelength that coincides with the S→Fe ligand-to-metal charge transfer bands, the vibrational modes involving the Fe-S bonds are selectively enhanced. wikipedia.org These vibrations typically appear in the low-frequency region of the Raman spectrum (200–450 cm⁻¹). wikipedia.org

The frequencies of these Fe-S stretching modes are sensitive to the type of cluster, its structure, symmetry, and the nature of its ligands. ereztech.com For example, [4Fe-4S]²⁺ clusters with all-cysteine ligation typically show their most intense band in the 330–340 cm⁻¹ range. nih.gov In contrast, due to lower symmetry, Rieske-type [2Fe-2S]²⁺ clusters exhibit a greater number of bands in the 200–450 cm⁻¹ region compared to their ferredoxin-type counterparts. nih.gov RR spectroscopy is particularly useful for studying EPR-silent, diamagnetic clusters like [2Fe-2S]²⁺ and [4Fe-4S]²⁺. nih.gov

Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD)

Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) are spectroscopic techniques that probe the electronic transitions observed in UV-Vis absorption spectroscopy but with the added dimension of chirality and magnetic field effects, respectively. nih.govwikipedia.org The asymmetric protein environment surrounding an iron-sulfur cluster can induce a CD signal in the near-UV and visible regions. nih.gov While CD spectra can be variable between different proteins, they are useful for monitoring changes in the cluster's environment. nih.gov

MCD spectroscopy, which measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field, provides more highly structured spectra than absorption or CD and is less sensitive to the local protein environment. wikipedia.org This technique is particularly useful for distinguishing between overlapping electronic transitions and can provide definitive information about the type and electronic state of the cluster. nih.govwikipedia.org For instance, the MCD spectrum of unactivated aconitase, which contains a [3Fe-4S] cluster, was found to be distinct from that of known [4Fe-4S] or [2Fe-2S] proteins. pnas.org Low-temperature MCD has been instrumental in characterizing the 3Fe center in aconitase in both its as-isolated and reduced states. thermofisher.com

High-Resolution Structural Determination Techniques

To obtain a precise three-dimensional picture of iron-sulfur clusters and their protein environment, high-resolution structural methods are indispensable.

X-ray Crystallography has been a cornerstone in elucidating the detailed atomic structure of iron-sulfur proteins. mit.edu This technique requires the protein to be crystallized, and upon diffraction with X-rays, an electron density map is generated, from which an atomic model of the protein and its embedded cluster can be built. nih.gov X-ray crystallography has been instrumental in revealing the cubane-like structure of [4Fe-4S] clusters and the rhombic-shaped [2Fe-2S] clusters. mit.edu

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large protein complexes, including those containing iron-sulfur clusters, often without the need for crystallization. thermofisher.com In cryo-EM, the sample is rapidly frozen in a thin layer of vitreous ice, and images are taken with an electron microscope. Computational averaging of thousands of individual particle images allows for the reconstruction of a high-resolution 3D map of the molecule.

Cryo-EM is particularly valuable for studying large, flexible, or membrane-bound iron-sulfur proteins that are difficult to crystallize. It has been successfully used to determine the structures of complex systems like the iron-sulfur cluster assembly machinery. thermofisher.com Recent advancements have enabled the determination of cryo-EM structures at resolutions that allow for the clear visualization of iron-sulfur clusters and their coordination. For example, the structure of the oxygen-sensitive pyruvate:ferredoxin oxidoreductase (PFOR), which contains three [4Fe-4S] clusters, was determined at 2.90 Å resolution using cryo-EM under anaerobic conditions, demonstrating the integrity of the clusters. mdpi.com Furthermore, cryo-EM studies of respiratory complex III have provided insights into the conformational changes of the Rieske iron-sulfur protein during electron transfer. researchgate.net

The following table provides examples of iron-sulfur proteins whose structures have been determined by high-resolution techniques:

ProteinCluster Type(s)TechniqueResolution (Å)PDB ID
Thermochromatium tepidum High-Potential Iron-Sulfur Protein[4Fe-4S]X-ray Crystallography0.485D8V rcsb.org
Human mitoNEET[2Fe-2S]X-ray Crystallography1.82QD0 pnas.org
Desulfovibrio africanus Pyruvate:ferredoxin oxidoreductase (PFOR)[4Fe-4S]Cryo-Electron Microscopy2.90N/A
Yarrowia lipolytica Respiratory Complex III[2Fe-2S]Cryo-Electron Microscopy2.0N/A
Bacterial (6-4) photolyase PhrB[4Fe-4S]X-ray Crystallography2.505LFA rcsb.org

X-ray Crystallography

X-ray crystallography stands as a powerful technique for determining the three-dimensional atomic structure of proteins, including the precise arrangement of Fe-S clusters and their coordinating amino acid residues. mdpi.com This method allows for the accurate location of iron and sulfur atoms, as well as any non-cysteine ligands that may be crucial for catalysis. mdpi.com High-resolution crystallographic analysis can reveal subtle but significant changes in the geometry of the Fe-S cluster upon changes in its redox state. plos.orgnih.gov For instance, a comparison of the oxidized and reduced forms of the high-potential iron-sulfur protein (HiPIP) at 0.8 Å resolution highlighted a contraction in the Fe-S cluster and elongation of distances between the cluster's sulfur atoms and the surrounding protein environment upon oxidation. plos.orgnih.gov

However, the technique is not without its challenges. Fe-S clusters are notoriously sensitive to oxygen, which can lead to their degradation during purification and crystallization. mdpi.com Furthermore, the high-intensity X-rays used in data collection can induce photoreduction of the metal center, altering the very oxidation state that is being investigated. iucr.org To address this, methods like spatially resolved anomalous dispersion (SpReAD) refinement have been developed to determine the redox states of metals within protein crystals while accounting for potential radiation-induced changes. iucr.org

Cryo-Electron Microscopy (Cryo-EM)

Cryo-electron microscopy (Cryo-EM) has emerged as a valuable tool for determining the structures of large protein complexes containing Fe-S clusters, often under near-native conditions. This technique was instrumental in identifying the presence of two [4Fe-4S]2+ clusters in the RNA-dependent RNA polymerase (nsp12) of SARS-CoV-2, which were initially mistaken for zinc-binding sites in lower-resolution studies. mdpi.comoup.com High-resolution cryo-EM structures can provide detailed snapshots of different functional states, such as the stages of persulfide transfer from the cysteine desulfurase NFS1 to the scaffold protein ISCU2 during the biosynthesis of [2Fe-2S] clusters. rcsb.org The structure of the supercomplex involved in Fe-S cluster biogenesis has also been elucidated using cryo-EM, providing crucial context for the roles of the constituent proteins. mdpi.com

Biochemical and Biophysical Characterization Techniques

Mass Spectrometry (e.g., Native MS)

Native mass spectrometry (MS) has become a powerful tool for studying Fe-S proteins, as it allows for the preservation of non-covalent interactions, including the binding of the Fe-S cluster to the protein. nih.govrsc.org This technique can unambiguously determine the type of Fe-S cluster ligated to the protein by providing accurate mass measurements. rsc.orgspringernature.com Time-resolved native MS can be used to follow the kinetics of cluster assembly and conversion, revealing intermediates that are not easily detected by other methods. nih.govspringernature.com For example, native MS studies on the scaffold protein IscU have provided insights into the concerted mechanism of [2Fe-2S] cluster assembly, suggesting that sulfur transfer is the initiating step when zinc is bound to IscU. nih.govresearchgate.net

Electrochemical Methods (e.g., Reduction Potential Measurements)

Electrochemical methods are essential for determining the reduction potentials of Fe-S clusters, a key parameter that governs their function in electron transfer reactions. cdnsciencepub.com Techniques like protein film electrochemistry (PFE) allow for the direct measurement of the midpoint potentials of Fe-S clusters in proteins. researchgate.net For instance, PFE has been used to measure the -550 mV reduction potential of the [4Fe-4S]2+/+ couple in an AdoMet radical enzyme. researchgate.net The redox potentials of Fe-S clusters can vary over a wide range, from approximately -730 mV to +500 mV, depending on the protein environment and the specific type of cluster. acs.orgnih.gov For example, [4Fe-4S] ferredoxins typically have potentials in the range of -700 to -300 mV, while HiPIPs, which also contain a [4Fe-4S] cluster, exhibit much more positive potentials, from +50 to +500 mV. acs.org These differences are attributed to the different redox couples utilized ([Fe4S4]2+/+ vs. [Fe4S4]3+/2+) and the influence of the surrounding protein. plos.orgacs.org

Interactive Data Table: Reduction Potentials of Various Iron-Sulfur Clusters

Cluster TypeProtein/SystemReduction Potential (mV vs. SHE)Reference(s)
[4Fe-4S]2+/+Ferredoxins-700 to -300 acs.org
[4Fe-4S]3+/2+High-Potential Iron Proteins (HiPIP)+50 to +500 acs.org
[3Fe-4S]+/0Ferredoxins-400 to -100 acs.org
[2Fe-2S]2+/+Rieske Proteins0 to +400 cdnsciencepub.com
[4Fe-4S]2+/+AdoMet Radical Enzyme-550 researchgate.net
[4Fe-4S]2+/+Photosystem I (FX)-705 ± 15 nih.gov
[4Fe-4S]2+/+Photosystem I (FA)-530 nih.gov
[4Fe-4S]2+/+Photosystem I (FB)-580 nih.gov
[4Fe-4S]2+/3+DNA Glycosylases (Endonuclease III, MutY, UDG)+80 caltech.edu

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)

Inductively coupled plasma atomic emission spectroscopy (ICP-AES), also referred to as ICP-optical emission spectrometry (ICP-OES), is a highly sensitive technique used to determine the elemental composition of a sample. In the context of Fe-S proteins, ICP-AES is employed to quantify the iron content, which is crucial for determining the stoichiometry of the Fe-S cluster. nih.govnih.gov For example, ICP-OES analysis of the protein DppD confirmed the presence of approximately 4-5 iron atoms per monomer, supporting the presence of a [4Fe-4S] cluster. biorxiv.org This technique is often used in conjunction with other spectroscopic methods to confirm the presence and type of Fe-S cluster in a purified protein. nih.govbiorxiv.org For instance, when characterizing the FNR protein from E. coli, ICP-AES was used to show that no other metals were present in significant amounts, confirming the specificity of iron incorporation into the cluster. pnas.org

Computational and In Silico Approaches for Iron-Sulfur Cluster Studies

Computational methods have become indispensable for studying Fe-S clusters, offering insights that can be challenging to obtain experimentally. chemmethod.com Quantum mechanical/molecular mechanical (QM/MM) methods are used to model the electronic structure of the cluster and its immediate environment, which is crucial for understanding its reactivity and spectroscopic properties. acs.org These approaches have been employed to calculate the reduction potentials of Fe-S clusters, although achieving high accuracy remains a significant challenge. acs.org While some computational methods can have errors exceeding 170 mV, recent developments in machine learning (ML) show promise for more accurate predictions. unimib.it One ML model, trained on a dataset of small Fe-S proteins, was able to predict reduction potentials with a mean absolute error of about 37 mV. unimib.it

Molecular dynamics (MD) simulations are used to study the conformational dynamics of Fe-S proteins and the stability of the cluster within the protein matrix. chemmethod.com These simulations can help to understand how the protein environment influences the properties of the Fe-S cluster and can be used to probe protein-protein interactions involved in cluster biogenesis and transfer. chemmethod.com

Specialized Experimental Conditions for Iron-Sulfur Cluster Research (e.g., Anaerobic Techniques)

The inherent reactivity and oxygen sensitivity of many iron-sulfur (Fe-S) clusters necessitate the use of specialized experimental conditions to maintain their structural and functional integrity during research. researchgate.netnih.gov The primary challenge in studying proteins containing these clusters is their susceptibility to degradation in the presence of oxygen, which can lead to the loss of the cluster or its conversion to a different form. mdpi.comkent.ac.uk Consequently, the successful isolation, purification, and characterization of Fe-S cluster-containing proteins are critically dependent on maintaining a strictly anaerobic environment throughout all experimental procedures. researchgate.netnih.gov

The development of advanced anaerobic techniques and equipment has been pivotal in advancing the understanding of Fe-S protein biochemistry. mdpi.com These methodologies are essential for preventing the misannotation of Fe-S proteins, which can occur when they are purified under aerobic conditions, sometimes leading to their incorrect identification as zinc-binding proteins. mdpi.com

Anaerobic Techniques and Equipment:

A cornerstone of Fe-S cluster research is the use of anaerobic chambers or glove boxes. mdpi.commdpi.com These controlled atmosphere workstations maintain an oxygen-free environment, typically a mixture of nitrogen and a small percentage of hydrogen, allowing for the manipulation of proteins and reagents without exposure to air. nasa.gov For many procedures, especially those involving labile clusters, working within an anaerobic chamber is indispensable. researchgate.net

In addition to anaerobic chambers, Schlenk lines are commonly employed for carrying out reactions under an inert atmosphere. This technique involves a dual-manifold glass apparatus that allows for the evacuation of air from a reaction vessel and its replacement with an inert gas like nitrogen or argon.

The preparation of all buffers and solutions for protein purification and analysis must also be performed under anaerobic conditions. This is typically achieved by sparging the liquids with a stream of inert gas to remove dissolved oxygen. springernature.com Furthermore, reducing agents such as dithiothreitol (B142953) (DTT) are often included in buffers to help maintain a reducing environment and preserve the integrity of the Fe-S clusters. nih.govnih.gov

Methodologies for Anaerobic Protein Handling:

The entire workflow for studying Fe-S proteins, from cell lysis to final characterization, must be conducted under anaerobic conditions. researchgate.net This includes:

Protein Expression and Purification: While some Fe-S proteins can be expressed in host organisms like Escherichia coli under standard conditions, the subsequent purification steps must be performed anaerobically. researchgate.netnih.govnasa.gov Protocols have been developed for the anaerobic expression and purification of both natural and artificial [4Fe-4S] proteins. nih.govnasa.gov This often involves performing all chromatography steps, such as affinity and size-exclusion chromatography, inside an anaerobic chamber. nih.govspringernature.com

In Vitro Reconstitution: In cases where proteins are purified in an apo-form (without the Fe-S cluster), the cluster must be assembled in vitro under strictly anaerobic conditions. researchgate.net This process typically involves the addition of a source of iron (e.g., ferrous chloride) and sulfur (e.g., sodium sulfide) to the apo-protein in an anaerobic environment. nih.gov

Spectroscopic Analysis: Spectroscopic techniques used to characterize Fe-S clusters, such as UV-visible absorption spectroscopy, circular dichroism (CD), electron paramagnetic resonance (EPR), and Mössbauer spectroscopy, must be adapted for anaerobic sample handling. mdpi.commdpi.com This often involves using sealed cuvettes or specialized EPR tubes that can be prepared in an anaerobic chamber and then transferred to the spectrometer without exposure to oxygen. nih.gov

Research Findings Under Anaerobic Conditions:

The application of these specialized techniques has been instrumental in elucidating the properties and functions of a wide range of Fe-S proteins. For instance, anaerobic purification and spectroscopic analysis have been crucial in identifying and characterizing the [4Fe-4S] cluster in proteins like the transcription factor SufR from Mycobacterium tuberculosis. researchgate.net These studies revealed that the cluster is sensitive to both atmospheric oxygen and reactive nitrogen species. researchgate.net

Similarly, research on the nitrogenase Fe protein has relied heavily on anaerobic methods. Studies have shown that only the [4Fe-4S]²⁺ form of the NifIscA protein is competent for the rapid activation of the apo-nitrogenase Fe protein under anaerobic conditions. nih.gov Furthermore, the interconversion between [2Fe-2S]²⁺ and [4Fe-4S]²⁺ clusters on NifIscA in response to the redox environment could be monitored in real-time using UV-visible absorption and CD spectroscopy under anaerobic conditions. nih.gov

The table below summarizes key findings from studies on Fe-S clusters conducted under specialized anaerobic conditions.

Protein/SystemExperimental ConditionsKey Findings
SufR from M. tuberculosis Anaerobic purification, UV-visible spectroscopy, CD, EPRConfirmed the presence of a [4Fe-4S] cluster that is sensitive to O₂ and NO. researchgate.net
A. vinelandii NifIscA Anaerobic UV-visible absorption and CD spectroscopy, Mössbauer spectroscopyDemonstrated the reversible, DTT-induced conversion of a [2Fe-2S]²⁺ cluster to a [4Fe-4S]²⁺ cluster. nih.govnih.gov
Artificial [4Fe-4S] protein (CCIS) Anaerobic expression and purification in E. coliIn vivo assembly resulted in a stable homotrimer with a single [4Fe-4S]²⁺ cluster, which was more resistant to oxygen than the in vitro reconstituted form. researchgate.netnih.gov
E. coli Lipoyl Synthase (LipA) Anaerobic purification and reconstitution, colorimetric iron and sulfide (B99878) analysisElucidated the regeneration pathway of the auxiliary [4Fe-4S] cluster by the iron-sulfur carrier protein NfuA. nih.gov
Glutathione with Iron and Sulfide Anaerobic UV-visible spectroscopyMonitored the time-dependent formation of [2Fe-2S]²⁺ and [4Fe-4S]²⁺ clusters. unitn.it

These examples underscore the critical importance of employing specialized anaerobic techniques to accurately characterize the structure, reactivity, and function of iron-sulfur clusters in biological systems.

Emerging Research Frontiers and Unresolved Questions

Identification and Functional Elucidation of Novel Iron-Sulfur Proteins

The discovery of new proteins containing Fe-S clusters continues to expand the known functions of these versatile cofactors. oup.com Due to their labile nature and sensitivity to oxygen, it is believed that the prevalence of Fe-S cluster-containing proteins may be underestimated. mdpi.commdpi.com Many of these proteins may have been misidentified, for example as zinc-binding proteins, when purified under aerobic conditions. mdpi.com The lack of conserved sequence motifs for cluster coordination makes their identification challenging. oup.com However, advancements in in cellulo, in vitro, and in silico methods are facilitating the identification of new Fe-S proteins, which could reveal novel biological functions. oup.com

Recent research has identified Fe-S clusters in proteins involved in a wide array of critical cellular activities, including:

DNA replication and repair. mdpi.comrsc.org

Mitochondrial respiration. rsc.orgmdpi.com

The citric acid cycle. rsc.org

Gene expression regulation. oup.comresearchgate.net

Translation. rsc.org

The discovery of Fe-S clusters in unexpected locations, such as in viral proteins, has opened up new avenues of investigation. mdpi.com For instance, biophysical studies of the mimivirus GciS protein have revealed the existence of a rare linear [3Fe-4S] cluster geometry in a biological system. mdpi.com The ongoing identification of novel Fe-S proteins underscores the need for continued exploration to fully comprehend their diverse roles in biology. oup.commdpi.com

Elucidating Precise Mechanisms of Cluster Assembly and Delivery

The biosynthesis of Fe-S clusters is a complex and highly regulated process involving dedicated protein machineries. mdpi.comresearchgate.net In eukaryotes, these systems include the Iron-Sulfur Cluster (ISC) machinery in the mitochondria, the Sulfur mobilization (SUF) system in plastids, and the Cytosolic Iron-Sulfur Assembly (CIA) machinery for cytosolic and nuclear proteins. frontiersin.org While the core components of these pathways have been identified, many mechanistic details remain subjects of intense research and debate. mdpi.combiologists.comnih.gov

Key unresolved questions in Fe-S cluster assembly and delivery include:

Iron Source and Delivery: The precise identity of the iron chaperone that delivers iron to the scaffold protein ISCU in the mitochondrial ISC machinery is still not well-defined. mdpi.comresearchgate.net While frataxin was initially proposed as an iron donor, mounting evidence suggests it functions as an allosteric activator of the sulfur transfer process. biologists.compreprints.org

Specificity of Cluster Transfer: A major unanswered question is how nascent Fe-S clusters are specifically targeted and delivered to the correct recipient apo-proteins, avoiding incorrect insertion into other proteins like zinc-finger motifs. nih.govelifesciences.org Some clusters are deeply buried within proteins, suggesting they must be inserted during the protein folding process. nih.gov

Mechanism of the CIA Machinery: How the Cytosolic Iron-Sulfur Assembly (CIA) targeting complex identifies its numerous client proteins is a significant area of investigation. pnas.org While a C-terminal tripeptide signal has been identified for some clients, the recruitment mechanism for the remaining cytosolic and nuclear Fe-S proteins is still unknown. pnas.org

Regulation of Biogenesis: The mechanisms that regulate the rate of Fe-S cluster formation to meet cellular demands while preventing the accumulation of potentially toxic intermediates are not fully understood. unl.edu

Significant progress has been made using a combination of biochemical, spectroscopic, and structural approaches with reconstituted in vitro systems. mdpi.com These studies have provided valuable insights into the sequential assembly of clusters on scaffold proteins like IscU and their subsequent transfer to target proteins, often with the assistance of chaperone systems. mdpi.comresearchgate.netresearchgate.net However, the intricate coordination and orchestration of these processes in vivo continue to be a major research focus. mdpi.com

Iron-Sulfur Cluster Roles in Viral Biology

The discovery of Fe-S clusters in viral proteins is a rapidly emerging area of research, challenging previous assumptions and opening new avenues for antiviral strategies. mdpi.comresearchgate.net Viruses rely on host cell machinery for replication, and this includes exploiting the host's Fe-S cluster biogenesis pathways. mdpi.comresearchgate.net There is an ongoing competition for iron resources between the host and the virus. mdpi.comresearchgate.net

Recent findings have highlighted the critical roles of Fe-S clusters in the replication of several viruses:

SARS-CoV-2: The RNA-dependent RNA polymerase (nsp12) and the helicase (nsp13) of SARS-CoV-2 have been identified as Fe-S proteins. pnas.orgnih.gov The [4Fe-4S] cluster in nsp13 is crucial for its helicase activity, modulating its binding to RNA and unwinding activity. pnas.org Degradation of this cluster has been shown to inactivate the enzyme, identifying it as a potential therapeutic target. researchgate.netpnas.org

Hepatitis B Virus (HBV): The HBx protein can switch between [2Fe-2S] and [4Fe-4S] clusters depending on oxygen availability, suggesting a role for this interconversion in HBV pathogenesis. mdpi.comresearchgate.net

Rotavirus: The NSP5 protein contains a [2Fe-2S] cluster that appears to be necessary for binding single-stranded RNA, potentially playing a role in the replication of the virus's segmented genome. mdpi.comnih.gov

The identification of Fe-S clusters in a growing number of viruses, including polyomavirus and mimivirus, suggests that the utilization of these cofactors by viruses may be more widespread than currently known. mdpi.comnih.gov Unraveling the specific functions of these clusters in the viral life cycle and understanding how they are acquired from the host are key areas for future investigation. mdpi.comnih.gov This knowledge could revolutionize our understanding of viral replication and lead to the development of novel antiviral therapies that target these essential cofactors. mdpi.commdpi.com

Understanding Iron-Sulfur Cluster Repair Mechanisms

Iron-sulfur clusters are susceptible to damage from oxidative stress, which can lead to their inactivation and degradation. nih.gov Cells have evolved mechanisms to repair these damaged clusters, a process that is distinct from de novo cluster assembly. nih.govgrantome.com The molecular details of these repair pathways are an active area of research. preprints.orggrantome.com

A key aspect of cluster damage is the oxidation of the cluster, which can destabilize it and lead to the release of an iron atom. nih.gov For example, the [4Fe-4S]2+ clusters in some enzymes can be oxidized to an inactive [3Fe-4S]1+ form. nih.gov Understanding how the cell recognizes and repairs such damage is crucial.

Research in Escherichia coli has provided some initial insights. Studies have shown that while the IscS protein, a cysteine desulfurase, is involved in the repair of damaged clusters, most other components of the de novo Isc assembly machinery are not required. nih.gov This suggests that repair mechanisms may not involve the complete breakdown and re-synthesis of the cluster. nih.gov Instead, it is thought that under mild oxidative stress, clusters are not fully degraded to the apo-protein stage. nih.gov

However, many questions remain unanswered:

What are the specific enzymes and proteins responsible for recognizing and repairing different types of cluster damage?

How is the released iron re-incorporated into the damaged cluster?

Do eukaryotes possess similar or distinct repair mechanisms compared to bacteria?

Elucidating the molecular mechanisms of Fe-S cluster repair is essential for a complete understanding of cellular iron homeostasis and how cells cope with oxidative stress. grantome.com Further research in this area could provide insights into diseases associated with iron overload and oxidative damage. grantome.com

Nuances of Iron-Sulfur Cluster Sensing and Signaling Pathways

Iron-sulfur clusters play a critical role as sensors of the intracellular environment, particularly of iron and oxygen levels. mdpi.comoup.com This sensing function allows cells to adapt their metabolism and gene expression in response to environmental cues. mdpi.comunl.edu The lability of Fe-S clusters in the presence of molecules like oxygen and nitric oxide is exploited by cells for regulatory purposes. oup.com

Fe-S clusters can act as molecular switches. Changes in the cellular redox state or the availability of iron can lead to the modification or degradation of the cluster. mdpi.comoup.com This, in turn, alters the structure and function of the host protein, triggering downstream signaling cascades. mdpi.com For example, in iron-replete conditions, the formation of Fe-S clusters is favored, leading to conformational changes in regulatory proteins that modulate the expression of genes involved in iron metabolism. mdpi.com

Several key proteins utilize Fe-S clusters for sensing and signaling:

Bacterial Regulators: In bacteria, proteins like FNR (fumarate and nitrate (B79036) reduction regulator) and SoxR use Fe-S clusters to sense oxygen and oxidative stress, respectively, and regulate gene expression accordingly. oup.comcaltech.edu

Yeast Transcription Factors: In yeast, the transcription factors Aft1 and Aft2 use Fe-S clusters to sense iron levels and control the expression of the iron regulon. mdpi.com

DNA Repair Enzymes: Some DNA repair enzymes use their Fe-S clusters as redox switches to detect oxidative stress and to signal the presence of DNA lesions through DNA-mediated charge transfer. mdpi.compreprints.org The oxidation state of the cluster can affect the protein's affinity for DNA. preprints.org

Despite this knowledge, there are still many nuances to be explored. The interplay between oxygen-sensing and iron-sensing pathways is complex, with significant cross-talk between them. mdpi.com The mechanisms by which signals from the mitochondrial ISC machinery are relayed to the cytosol and nucleus to regulate iron metabolism are still being fully elucidated. nih.gov Furthermore, the precise molecular events that translate a change in the Fe-S cluster into a specific cellular response are not always clear. Future research will likely uncover even more sophisticated roles for Fe-S clusters in cellular signaling networks.

Q & A

How can researchers detect and quantify iron-sulfur clusters in purified proteins?

Level: Basic
Methodological Answer:
Detection typically employs UV-Vis spectroscopy (absorbance peaks at ~300-450 nm for [2Fe-2S] and [4Fe-4S] clusters) combined with iron quantification via colorimetric assays like ferene-S . For quantification, Bradford assays ( ) measure total protein, while specialized methods like inductively coupled plasma mass spectrometry (ICP-MS) or Mössbauer spectroscopy are required for cluster-specific iron/sulfur ratios. Ensure buffer compatibility (e.g., avoid EDTA interference) and validate against cluster-free protein controls.

What experimental strategies resolve contradictions in iron-sulfur cluster stability data across studies?

Level: Advanced
Methodological Answer:
Contradictions often arise from differences in redox conditions (e.g., O2 levels) or buffer composition ( ). Systematic approaches include:

  • Variable standardization: Replicate experiments under controlled O2 (anaerobic chambers) and pH (buffers with redox poise, e.g., DTT/GSH).
  • Cross-validation: Compare cluster stability using orthogonal techniques (e.g., EPR for redox state, circular dichroism for structural integrity).
  • Meta-analysis: Use scoping frameworks ( ) to identify common confounding variables (e.g., temperature, ionic strength) in published datasets.

How to design experiments probing iron-sulfur cluster biogenesis in vivo?

Level: Advanced
Methodological Answer:
Leverage genetic knockouts (e.g., ΔiscU in E. coli) combined with isotopic labeling (e.g., ⁵⁷Fe for Mössbauer or ³⁴S for EXAFS). Monitor cluster assembly kinetics using stopped-flow spectroscopy under anaerobic conditions ( ). For eukaryotic systems, employ FRET-based biosensors to track cluster transfer kinetics in real time. Always include negative controls (e.g., chaperone-deficient strains) and validate via cluster reconstitution assays.

What computational models best predict iron-sulfur cluster redox behavior in diverse protein environments?

Level: Advanced
Methodological Answer:
Density functional theory (DFT) models parameterized with crystallographic data (e.g., bond lengths, angles) can simulate redox potentials and electron transfer pathways. Validate against experimental redox titrations (cyclic voltammetry) and spectroscopic data (EPR g-values). For dynamic behavior, molecular dynamics (MD) simulations with explicit solvent models account for protein flexibility (). Open-source tools like ORCA or NAMD are recommended for reproducibility.

How to address discrepancies between in vitro and in vivo iron-sulfur cluster reactivity?

Level: Advanced
Methodological Answer:
Reconcile differences by:

  • Mimicking cellular conditions: Incorporate crowding agents (e.g., PEG-8000) and physiological metabolites (e.g., ATP, NADH) in vitro.
  • Single-molecule studies: Use atomic force microscopy (AFM) or cryo-EM to observe cluster-protein interactions in near-native states.
  • Multi-omics integration: Correlate proteomics (cluster occupancy) with metabolomics (redox cofactor levels) from the same sample batch ( ).

What are best practices for ensuring reproducibility in iron-sulfur cluster reconstitution assays?

Level: Basic
Methodological Answer:

  • Protocol rigor: Document exact stoichiometry (e.g., Fe:S:Cys ratios), anaerobic handling, and temperature gradients.
  • Data reporting: Include raw spectra (EPR, UV-Vis) and negative controls in supplementary materials ().
  • Reference standards: Use commercially available [2Fe-2S] ferredoxins (e.g., from Spinacia oleracea) as benchmarks for cluster integrity.

How can researchers systematically identify gaps in iron-sulfur cluster literature?

Level: Advanced
Methodological Answer:
Employ scoping reviews ( ) with Boolean search strings in PubMed/Google Scholar (e.g., "iron-sulfur cluster" AND (biosynthesis OR repair)). Use citation chaining ("Cited by" in ) to track seminal papers. Tools like VOSviewer map keyword clusters (e.g., "mitochondrial dysfunction," "ROS") to visualize understudied areas.

What methodologies resolve conflicting spectroscopic interpretations of cluster nuclearity?

Level: Advanced
Methodological Answer:
Combine multimodal spectroscopy :

  • EPR (g ~1.94 for [4Fe-4S]⁺ vs. g ~2.01 for [2Fe-2S]⁺).
  • Variable-temperature Mössbauer to distinguish paramagnetic states.
  • XAS (X-ray absorption spectroscopy) for Fe-S bond distances.
    Cross-validate with mutagenesis (e.g., cysteine-to-serine variants) to disrupt specific cluster types ( ).

How to manage and share iron-sulfur cluster research data effectively?

Level: Basic
Methodological Answer:
Adhere to FAIR principles ():

  • Structured repositories: Use Zenodo or BioStudies for raw spectra, crystallographic data, and MD trajectories.
  • Metadata standards: Include experimental conditions (pH, O2 levels), instrument parameters (e.g., EPR microwave power), and software versions.
  • DOIs for protocols: Assign persistent identifiers to method details in supplementary materials.

What advanced techniques characterize iron-sulfur cluster dynamics under oxidative stress?

Level: Advanced
Methodological Answer:

  • Time-resolved X-ray crystallography (e.g., at synchrotrons) captures cluster disassembly kinetics.
  • Single-crystal spectroscopy correlates structural changes with redox state.
  • In-cell NMR tracks cluster degradation in real time using ¹³C-labeled proteins ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.